Atuliflapon
Description
Inhibitor of 5-Lipoxygenase Activating Protein
Properties
IUPAC Name |
(1R,2R)-2-[4-(5-methyl-1H-pyrazol-3-yl)benzoyl]-N-(4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-3-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-14-12-19(29-28-14)15-6-8-16(9-7-15)22(31)17-4-2-3-5-18(17)23(32)27-20-13-26-30-11-10-25-24(33)21(20)30/h6-9,12-13,17-18H,2-5,10-11H2,1H3,(H,25,33)(H,27,32)(H,28,29)/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTWSDMXHVGAHZ-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)C(=O)C3CCCCC3C(=O)NC4=C5C(=O)NCCN5N=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)C(=O)[C@@H]3CCCC[C@H]3C(=O)NC4=C5C(=O)NCCN5N=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2041075-86-7 | |
| Record name | Atuliflapon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2041075867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATULIFLAPON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV6352Y6TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atuliflapon: A Technical Deep Dive into its Mechanism of Action in Asthma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atuliflapon (AZD5718) is an investigational, orally administered small molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound effectively blocks the biosynthesis of leukotrienes, potent lipid mediators that play a central role in the pathophysiology of asthma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. As this compound is currently in Phase 2 clinical development for moderate-to-severe uncontrolled asthma, this document is based on publicly available data and will be updated as new information emerges.
Introduction to this compound and its Therapeutic Rationale in Asthma
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and airway remodeling. Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4) and leukotriene B4 (LTB4), are key drivers of this pathology. They are responsible for potent bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment and activation of inflammatory cells, most notably eosinophils and neutrophils.[1][2]
The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and present arachidonic acid to 5-LO.[3] By inhibiting FLAP, this compound acts upstream in the leukotriene biosynthesis pathway, preventing the production of all leukotrienes and thereby offering a potentially broad anti-inflammatory effect in the asthmatic airway.[3][4] This mechanism represents a targeted approach to mitigating the inflammatory cascade in asthma.
Core Mechanism of Action: FLAP Inhibition
This compound is a potent and selective inhibitor of FLAP.[5] Its primary mechanism of action is to bind to FLAP, preventing the protein from facilitating the transfer of arachidonic acid to 5-lipoxygenase. This inhibitory action effectively halts the initial and rate-limiting step in the biosynthesis of all leukotrienes.[3]
Quantitative Data on this compound's Potency
The following table summarizes the key in vitro potency data for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| FLAP IC50 | 2 nM | Human | Radioligand Binding Assay | [6] |
| LTB4 IC50 | 39 nM | Human | Whole Blood Assay | [6] |
Signaling Pathways Modulated by this compound
The inhibition of leukotriene synthesis by this compound has significant downstream effects on the inflammatory and pathophysiological processes in asthma.
Leukotriene Biosynthesis Pathway
The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for this compound.
Downstream Effects on Inflammatory Cells and Airway Smooth Muscle
By reducing the levels of LTB4 and cysteinyl leukotrienes, this compound is expected to modulate the activity of key cells involved in asthma pathogenesis.
The following diagram illustrates the downstream cellular effects of leukotriene inhibition by this compound.
References
- 1. Key strategies to mitigate the risks of asthma drug development :: Parexel [parexel.com]
- 2. Disposition of orally administered this compound, a novel 5‐lipoxygenase‐activating protein inhibitor in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anzctr.org.au [anzctr.org.au]
- 4. Targeting Mast Cells in Allergic Disease: Current Therapies and Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the 5-Lipoxygenase Pathway and the FLAP Inhibitor, Atuliflapon
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 5-lipoxygenase (5-LOX) pathway is a critical component of the arachidonic acid cascade, leading to the production of potent pro-inflammatory lipid mediators known as leukotrienes. These molecules are implicated in the pathophysiology of numerous inflammatory diseases, most notably asthma, allergic rhinitis, and cardiovascular conditions. Consequently, targeting this pathway presents a significant therapeutic opportunity. Atuliflapon (AZD5718) is a novel, orally active small molecule inhibitor that targets the 5-lipoxygenase-activating protein (FLAP), a crucial protein for leukotriene synthesis. By inhibiting FLAP, this compound effectively suppresses the production of all leukotrienes, offering a broad-spectrum anti-inflammatory effect. This guide provides a detailed overview of the 5-LOX pathway, the mechanism of action of this compound, its pharmacological profile, and its clinical development.
The 5-Lipoxygenase (5-LOX) Pathway
The synthesis of leukotrienes is a multi-step enzymatic process that occurs predominantly in leukocytes, such as neutrophils, monocytes, macrophages, mast cells, and eosinophils. The pathway is initiated by various inflammatory stimuli that trigger the release of arachidonic acid from the nuclear membrane.
2.1 Initiation and Key Enzymes Upon cellular activation by stimuli like antigens or cytokines, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear envelope. There, it hydrolyzes membrane phospholipids to release arachidonic acid (AA). The free AA is then acted upon by the key enzymes of the pathway, which assemble as a complex at the nuclear membrane.
The central players in this process are:
-
5-Lipoxygenase (5-LOX): A non-heme iron-containing enzyme that catalyzes the first two steps in the conversion of AA into leukotrienes. In resting cells, 5-LOX is located in the cytoplasm or nucleus, but it translocates to the nuclear envelope upon cell activation.
-
5-Lipoxygenase-Activating Protein (FLAP): An 18-kDa integral nuclear membrane protein. FLAP acts as a scaffold or transfer protein that binds the liberated arachidonic acid and presents it to 5-LOX, an essential step for efficient leukotriene synthesis.
2.2 Biosynthesis of Leukotrienes The conversion of arachidonic acid proceeds as follows:
-
Formation of 5-HPETE: 5-LOX first catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
-
Formation of Leukotriene A4 (LTA4): In a second step, 5-LOX catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4). LTA4 is a critical intermediate in the pathway.
-
Formation of Leukotriene B4 (LTB4): In cells containing the enzyme LTA4 hydrolase, such as neutrophils, LTA4 is converted to leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and promotes the production of inflammatory cytokines.
-
Formation of Cysteinyl Leukotrienes (cysLTs): In cells expressing LTC4 synthase, such as eosinophils and mast cells, LTA4 is conjugated with glutathione to form leukotriene C4 (LTC4). LTC4 is then sequentially metabolized extracellularly to LTD4 and LTE4. Collectively known as the cysteinyl leukotrienes, these molecules are responsible for effects like bronchoconstriction and increased vascular permeability, which are hallmarks of asthma.
Below is a diagram illustrating the core signaling cascade of the 5-Lipoxygenase pathway.
Caption: The 5-Lipoxygenase (5-LOX) biosynthetic pathway.
Table 1: Key Molecules in the 5-LOX Pathway
| Molecule | Type | Function |
| Arachidonic Acid (AA) | Substrate | A polyunsaturated fatty acid released from membrane phospholipids that serves as the precursor for eicosanoids. |
| cPLA2 | Enzyme | Hydrolyzes membrane phospholipids to release arachidonic acid upon cell stimulation. |
| 5-LOX | Enzyme | Key enzyme that catalyzes the conversion of arachidonic acid into 5-HPETE and subsequently into LTA4. |
| FLAP | Activating Protein | A nuclear membrane protein that binds arachidonic acid and presents it to 5-LOX for metabolism. |
| LTA4 | Intermediate | An unstable epoxide that is the precursor to LTB4 and the cysteinyl leukotrienes. |
| LTB4 | Leukotriene | A potent chemoattractant for neutrophils and an activator of immune cells. |
| LTC4, LTD4, LTE4 | Cysteinyl Leukotrienes | Mediate bronchoconstriction, increased vascular permeability, and mucus secretion, key features of asthma. |
This compound: A FLAP Inhibitor
This compound (AZD5718) is an orally available, selective inhibitor of 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound prevents the crucial interaction between arachidonic acid and 5-LOX, thereby blocking the synthesis of all downstream leukotrienes (both LTB4 and cysteinyl leukotrienes). This upstream point of intervention distinguishes it from leukotriene receptor antagonists (e.g., montelukast), which only block the action of cysteinyl leukotrienes at their specific receptor.
Caption: Mechanism of action of this compound as a FLAP inhibitor.
3.1 Pharmacological and Pharmacokinetic Profile this compound is a potent inhibitor of FLAP, demonstrating effective suppression of leukotriene production. A study investigating the disposition of a single 200 mg oral dose of radiolabelled ([14C]) this compound in healthy male subjects provided key pharmacokinetic data.
Table 2: Pharmacological and Pharmacokinetic Profile of this compound
| Parameter | Value | Reference |
| Target | 5-Lipoxygenase-activating protein (FLAP) | |
| IC50 (FLAP) | 2 nM | |
| IC50 (LTB4 production) | 39 nM | |
| Administration | Oral | |
| Time to Max Plasma Conc. (tmax) | 1.5 hours (median) | |
| Terminal Half-life (t½) | ~20 hours | |
| Metabolism | Primarily via Phase 1 oxidative pathways and direct N-glucuronidation. | |
| Excretion | 79.3% in feces, 5.9% in urine. | |
| Parent Drug in Plasma | Accounts for 40.1% of total drug-related exposure. |
Clinical Development and Experimental Protocols
This compound is under investigation for its therapeutic potential in inflammatory diseases, notably moderate-to-severe uncontrolled asthma. The FLASH study is a key clinical trial evaluating its efficacy and safety.
4.1 The FLASH Clinical Trial (Phase 2a) The FLASH trial is a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of once-daily oral this compound over a 12-week period in adults with uncontrolled asthma.
Table 3: Summary of the FLASH Phase 2a Clinical Trial Design
| Component | Description |
| Study Title | A Phase 2a, Randomised, Double-Blind, Placebo-Controlled Study to Assess Efficacy and Safety of this compound Given Orally Once Daily for Twelve Weeks in Adults With Moderate to Severe Uncontrolled Asthma. |
| Phase | 2a |
| Population | Adults (18-88 years) with moderate-to-severe uncontrolled asthma on a stable dose of inhaled corticosteroid (ICS) with or without a long-acting beta-agonist (LABA). |
| Intervention | This compound (oral, once daily) vs. Placebo. |
| Duration | 12-week treatment period, with a screening and follow-up period. |
| Primary Outcome | Time to the first composite asthma event (CompEx Asthma). |
| Secondary Outcomes | Change from baseline in pre-bronchodilator FEV1, St. George's Respiratory Questionnaire (SGRQ) score, Asthma Control Questionnaire (ACQ-6) score, and peak expiratory flow (PEF). |
The workflow for a participant in the FLASH study is outlined below.
Caption: Generalized workflow for a participant in the FLASH clinical trial.
4.2 Representative Experimental Protocol: Ex Vivo LTB4 Inhibition Assay This protocol outlines a typical method to determine the inhibitory activity of a compound like this compound on the 5-LOX pathway in a physiologically relevant matrix.
Objective: To measure the concentration-dependent inhibition of LTB4 production by this compound in human whole blood stimulated with a calcium ionophore.
Materials:
-
Heparinized whole blood from healthy human volunteers.
-
This compound stock solution (e.g., in DMSO).
-
Calcium Ionophore A23187.
-
Phosphate Buffered Saline (PBS).
-
Methanol (for quenching).
-
LTB4 ELISA kit or LC-MS/MS system for quantification.
-
Centrifuge, incubator, pipettes.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) to achieve a range of final concentrations for testing.
-
Blood Incubation: Aliquot fresh human whole blood into microtiter plates or tubes. Add the diluted this compound or vehicle control to the blood and pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cell penetration.
-
Stimulation: Initiate leukotriene synthesis by adding a stimulating agent, such as Calcium Ionophore A23187, to a final concentration (e.g., 10-50 µM).
-
Incubation: Incubate the mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Quenching: Stop the enzymatic reaction by adding ice-cold methanol. This will also precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins and cellular debris. Collect the supernatant, which contains the synthesized LTB4.
-
Quantification: Analyze the concentration of LTB4 in the supernatant using a validated method, such as a competitive ELISA or a sensitive LC-MS/MS analysis.
-
Data Analysis: Plot the LTB4 concentration against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of this compound required to inhibit LTB4 production by 50%.
Conclusion
The 5-lipoxygenase pathway is a well-established driver of inflammation in numerous diseases. This compound, by inhibiting the upstream protein FLAP, represents a potent and comprehensive approach to blocking this pathway. Its pharmacological profile, characterized by a low nanomolar IC50 and a suitable pharmacokinetic profile for once-daily oral dosing, makes it a promising therapeutic candidate. Ongoing clinical trials, such as the FLASH study, will be crucial in determining the clinical efficacy and safety of this compound in patient populations with diseases like uncontrolled asthma, potentially offering a new and valuable treatment option.
The Pharmacokinetics and Pharmacodynamics of Atuliflapon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuliflapon (formerly AZD5718) is an orally active, potent, and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] By targeting FLAP, this compound effectively blocks the biosynthesis of leukotrienes, which are potent lipid mediators implicated in a variety of inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from preclinical and clinical studies to support ongoing research and development efforts.
Mechanism of Action
This compound exerts its pharmacological effect by binding to the 5-lipoxygenase-activating protein (FLAP), a crucial transmembrane protein in the leukotriene synthesis pathway.[3] This binding prevents the interaction between FLAP and 5-lipoxygenase (5-LO), thereby inhibiting the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to all leukotrienes.[3][4] This targeted, upstream inhibition leads to a broad-spectrum reduction in the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4]
Figure 1. This compound's Mechanism of Action.
Pharmacodynamics
This compound has demonstrated potent and dose-dependent inhibition of leukotriene production both in vitro and in vivo.
In Vitro Potency
| Parameter | Value | Assay System |
| FLAP Binding IC50 | 2 nM[1] | Not specified |
| 6.0 nM[5] | Not specified | |
| LTB4 Production IC50 | 39 nM[1] | Human whole blood |
| LTB4 Production IC50 (free) | 2.0 nM[5] | Human whole blood |
| FLAP Binding Kd | 0.0044 µmol/L[6] | Not specified |
| FLAP Binding Koff | 1.27 min-1[6] | Not specified |
Clinical Pharmacodynamics
In a first-in-human study, this compound demonstrated a dose-dependent and greater than 90% suppression of leukotriene production over 24 hours.[1] Target engagement was confirmed by measuring ex vivo calcium ionophore-stimulated LTB4 production in whole blood and endogenous LTE4 levels in urine.[6][7] A clear dose/concentration-effect relationship was observed for both LTB4 and LTE4, with IC50 values in the low nanomolar range.[7][8]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical species and humans, demonstrating properties suitable for oral administration.
Preclinical Pharmacokinetics
| Species | Route | Half-life (t½) |
| Rat | IV | 0.45 h[1] |
| Dog | IV | 2.1 h[1] |
Human Pharmacokinetics
Following oral administration, this compound is rapidly absorbed, with plasma concentrations declining in a biphasic manner.[7][9]
| Parameter | Value | Conditions |
| Tmax (median) | 1.5 h[9] | Single 200 mg oral dose ([14C]this compound suspension) |
| Terminal Half-life (mean) | 10-12 h[7] | Single and multiple ascending doses |
| ~20 h[9] | Single 200 mg oral dose ([14C]this compound suspension) | |
| Protein Binding | 95.7%[10] | Human plasma |
| Metabolism | - CYP3A4 and CYP3A5 (Phase 1 oxidation)[9] - UGT1A1, UGT1A3, and UGT1A4 (Glucuronidation) | In vitro studies |
| Excretion (after single 200 mg oral dose) | 79.3% in feces[9] 5.9% in urine[9] | Over 312 hours |
Unchanged this compound was the main component in plasma, accounting for 40.1% of the total drug-related exposure.[9] The primary metabolite was a direct N-glucuronide, which accounted for 20.9% of the drug-related exposure.[9]
Experimental Protocols
FLAP Binding Assay (General Protocol)
A competitive binding assay is typically used to determine the affinity of compounds for FLAP. This can be performed using membrane preparations from cells expressing FLAP, such as PMA-stimulated HL-60 cells.[11]
Figure 2. General Workflow for a FLAP Binding Assay.
Leukotriene Production Assay (Ex Vivo Whole Blood)
The inhibitory effect of this compound on leukotriene production is assessed in fresh human whole blood.
Methodology:
-
Whole blood samples are collected from subjects dosed with this compound or placebo.
-
The blood is stimulated ex vivo with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.[12][13][14]
-
The reaction is stopped, and plasma is separated.
-
Leukotriene levels (LTB4 and LTE4) are quantified using a validated analytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9][15]
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
A single-center, open-label study was conducted in healthy male subjects to understand the ADME of this compound.
Protocol:
-
A single oral dose of 200 mg of [14C]-labeled this compound was administered as a suspension.[9]
-
Blood, plasma, urine, and fecal samples were collected at various time points.[9]
-
Radioactivity in all samples was measured to determine the extent of absorption and routes of excretion.
-
Metabolite profiling in plasma, urine, and feces was performed using LC-MS/MS to identify and quantify the parent drug and its metabolites.[9]
Conclusion
This compound is a potent FLAP inhibitor with a pharmacokinetic and pharmacodynamic profile that supports its development as an oral therapeutic for inflammatory diseases. It demonstrates significant, dose-dependent inhibition of leukotriene biosynthesis. The compound is rapidly absorbed and has a half-life that allows for once-daily dosing. Further clinical investigations are underway to fully elucidate the therapeutic potential of this compound in various indications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 4. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AZD5718 [openinnovation.astrazeneca.com]
- 7. Initial Clinical Experience with AZD5718, a Novel Once Daily Oral 5‐Lipoxygenase Activating Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Clinical Experience with AZD5718, a Novel Once Daily Oral 5-Lipoxygenase Activating Protein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition of orally administered this compound, a novel 5‐lipoxygenase‐activating protein inhibitor in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pa2online.org [pa2online.org]
- 12. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of leukotrienes B4 and E4 in whole blood and of leukotriene E4 in urine of rabbit by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Assessment of AZD5718 in the Context of Respiratory Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: AZD5718 is a potent and reversible inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of a range of chronic inflammatory conditions, including respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] By targeting FLAP, AZD5718 effectively suppresses the production of all leukotrienes, offering a potential therapeutic strategy to mitigate the underlying inflammation in these diseases.[1] This technical guide provides a comprehensive overview of the available preclinical data for AZD5718, with a specific focus on its implications for respiratory disease research.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
The 5-lipoxygenase (5-LO) pathway is responsible for the production of leukotrienes from arachidonic acid.[3] This process is initiated by cellular stimuli that lead to the translocation of 5-LO to the nuclear membrane, where it interacts with FLAP. FLAP facilitates the transfer of arachidonic acid to 5-LO, which then catalyzes the formation of leukotriene A4 (LTA4). LTA4 is subsequently converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[5] AZD5718 acts by inhibiting FLAP, thereby preventing the initial step of leukotriene biosynthesis.[1]
Preclinical Pharmacodynamics
A critical consideration in the preclinical evaluation of AZD5718 is its species-specific activity. The compound has been shown to be inactive in common rodent models, such as rats and mice, which are frequently used for preclinical studies of respiratory diseases.[1] Consequently, preclinical pharmacodynamic and pharmacokinetic assessments were conducted in species where the drug is active, namely dogs and rabbits.[1][6]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical pharmacodynamic parameters of AZD5718.
| Parameter | Species | Matrix | Value | Citation |
| In Vitro Potency | ||||
| Kd | Human | - | 0.0044 µmol/L | [1] |
| IC50 (LTB4 production) | Human | Whole Blood | 0.039 µmol/L | [1] |
| In Vivo Activity | ||||
| LTB4 Inhibition (po) | Dog | Whole Blood | >90% | [6] |
| LTE4 Reduction | Dog | Urine | Robust | [1] |
| LTB4 Reduction (iv) | Rabbit | Blood | Concentration-dependent | [1] |
| LTC4 Inhibition (iv) | Rabbit | Blood | Concentration-dependent | [1] |
Table 1: Preclinical Pharmacodynamic Profile of AZD5718
Experimental Protocols
Detailed methodologies for the key in vivo preclinical experiments are outlined below.
Canine Oral Administration Study
-
Objective: To assess the in vivo pharmacodynamic effect of orally administered AZD5718 on LTB4 production.
-
Animal Model: Healthy beagle dogs.[1]
-
Drug Administration: Single and repeat oral administration of AZD5718.[1]
-
Sample Collection: Whole blood samples were collected at various time points post-administration. Urine was also collected to measure LTE4 levels.[1][6]
-
Pharmacodynamic Endpoint: Ex vivo calcium ionophore-stimulated LTB4 production in whole blood was measured to assess target engagement.[6] Urinary LTE4 levels were also quantified.[1]
-
Results: A concentration-dependent inhibition of LTB4 production in blood and a robust reduction in urinary LTE4 levels were observed.[1]
Rabbit Intravenous Administration Study
-
Objective: To evaluate the in vivo pharmacodynamic effect of intravenously administered AZD5718 on leukotriene production.
-
Animal Model: Rabbits.[1]
-
Drug Administration: Intravenous administration of AZD5718.[1]
-
Sample Collection: Blood samples were collected to measure LTB4 and LTC4 production.[1]
-
Pharmacodynamic Endpoint: LTB4 and LTC4 production in the blood were measured.[1]
-
Results: A concentration-dependent reduction in LTB4 production and inhibition of LTC4 production in the blood were observed.[1]
Implications for Respiratory Disease Research and Future Directions
The potent inhibition of leukotriene biosynthesis by AZD5718 in preclinical models highlights its potential as a therapeutic agent for inflammatory respiratory diseases where leukotrienes are known to play a pathogenic role. The biological properties of leukotrienes include bronchial smooth muscle contraction, stimulation of mucus production, enhanced vascular permeability, and recruitment of eosinophils, all of which are central to the pathophysiology of asthma.[7]
However, the lack of activity of AZD5718 in rodent models presents a significant challenge for its preclinical evaluation in established asthma and COPD animal models, which are predominantly rodent-based.[8] Therefore, researchers and drug developers should consider the following:
-
Alternative Animal Models: While not as common, preclinical models of asthma have been described in other species such as guinea pigs, sheep, and non-human primates. The suitability of these models for testing AZD5718 would depend on the compound's activity in these species.
-
Translational Approaches: In the absence of direct preclinical efficacy data in respiratory disease models, a strong reliance on human in vitro data and clinical biomarker studies is necessary. Target engagement can be demonstrated in early clinical trials by measuring the inhibition of leukotriene production in healthy volunteers and patients, as has been done for AZD5718 in other therapeutic areas.[1]
-
Focus on Human Biology: Given the species-specific nature of AZD5718's activity, a deeper understanding of the human FLAP protein and its interaction with the drug is paramount.
AZD5718 is a potent FLAP inhibitor that effectively suppresses leukotriene production in relevant preclinical species and in human in vitro systems. While its development has primarily focused on cardiovascular disease, its mechanism of action holds significant promise for the treatment of respiratory diseases such as asthma and COPD. The key challenge for its preclinical development in the respiratory field is its inactivity in rodent models. Future preclinical research will require innovative approaches, potentially utilizing alternative animal models or placing a greater emphasis on translational and human-based studies to bridge the gap between preclinical findings and clinical development for respiratory indications.
References
- 1. AZD5718 [openinnovation.astrazeneca.com]
- 2. Effects of a FLAP inhibitor, GSK2190915, in asthmatics with high sputum neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 5. Leukotrienes: Bridging the Inflammatory Gap in Asthma and Inflammatory Bowel Diseases (IBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Leukotriene pathway inhibitors in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro and In Vivo Models for Atuliflapon Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuliflapon (formerly AZD5718) is an orally active, selective, and reversible inhibitor of 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial integral membrane protein necessary for the activation of 5-lipoxygenase (5-LO), the enzyme that catalyzes the initial steps in the biosynthesis of leukotrienes.[3][4] Leukotrienes are potent, pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, including asthma and atherosclerosis.[2][4] By binding to FLAP, this compound effectively suppresses the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4), thereby reducing inflammation.[3][4][5] This guide provides an in-depth overview of the core in vitro and in vivo models utilized in the preclinical and clinical development of this compound and other FLAP inhibitors.
Mechanism of Action: The Leukotriene Biosynthesis Pathway
This compound targets the initial stage of the leukotriene (LT) synthesis pathway. Cellular activation by various stimuli triggers the translocation of cytosolic phospholipase A2 (cPLA2) to the nuclear membrane, where it liberates arachidonic acid (AA) from phospholipids. FLAP, an integral protein of the nuclear envelope, binds AA and presents it to the 5-LO enzyme. 5-LO then converts AA into the unstable intermediate, LTA4. LTA4 is subsequently metabolized into either LTB4 by LTA4 hydrolase or into LTC4 by LTC4 synthase. This compound inhibits FLAP, preventing the transfer of AA to 5-LO and thus blocking the entire downstream cascade.
In Vitro Models
The primary in vitro model for assessing the potency of this compound is the human whole blood assay, which provides a physiologically relevant environment for measuring the inhibition of leukotriene synthesis in its native cellular context.
Human Whole Blood LTB4 Assay
This ex vivo assay measures the ability of a compound to inhibit the production of LTB4 in whole blood following stimulation. It is a critical tool for determining the potency (IC50) of FLAP inhibitors. This compound demonstrates potent, concentration-dependent inhibition of LTB4 production in this assay.[1]
Quantitative Data: In Vitro Potency
| Compound | Assay | Parameter | Value | Reference |
| This compound (AZD5718) | Human Whole Blood | IC50 for LTB4 inhibition | 39 nM (0.039 µmol/L) | [1][6] |
| This compound (AZD5718) | FLAP Binding | IC50 | 2 nM | [6] |
| This compound (AZD5718) | FLAP Binding | Kd | 4.4 nM (0.0044 µmol/L) | [1] |
Experimental Protocol: Human Whole Blood LTB4 Inhibition Assay
This protocol is a representative methodology based on standard practices for evaluating FLAP inhibitors.
-
Blood Collection : Draw venous blood from healthy human volunteers (who have not taken anti-inflammatory drugs for at least 10 days) into sodium-heparin tubes.[7][8]
-
Compound Incubation : Aliquot 500 µL of whole blood into 1.5 mL polypropylene tubes. Add this compound or vehicle (e.g., 0.1% DMSO) at various concentrations. Pre-incubate for 15-30 minutes at 37°C.
-
Stimulation : Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187, final concentration 2.5-10 µM) to each tube.[8]
-
Incubation : Incubate the stimulated blood for 30-60 minutes at 37°C.
-
Termination & Sample Preparation : Stop the reaction by placing tubes on ice and adding a chelating agent like EDTA. Centrifuge at 1,000 x g for 15 minutes at 4°C to pellet blood cells.[9] Collect the plasma supernatant.
-
LTB4 Quantification : Measure the LTB4 concentration in the plasma using a commercial competitive ELISA kit according to the manufacturer's instructions.[9][10]
-
Data Analysis : Plot the percentage of LTB4 inhibition versus the log concentration of this compound. Calculate the IC50 value using a four-parameter logistic curve fit.
In Vivo Models
In vivo models are essential for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of this compound in a whole-organism context. A key consideration for this compound is its species-specific activity; it is potent in humans, dogs, and rabbits but inactive in rodents (rats and mice).[1] Therefore, while rodent models of disease can be used to study the effects of FLAP pathway inhibition generally (using a rodent-active tool compound), they are not suitable for direct PK/PD studies of this compound.[1] Dogs and rabbits are more appropriate preclinical species for these assessments.
Atherosclerosis Models
Given the role of leukotrienes in vascular inflammation, FLAP inhibition has been investigated for treating atherosclerosis. Genetically modified mouse models, such as Apolipoprotein E-knockout (ApoE-/-) or ApoE/LDLR-double knockout (DKO) mice, are widely used.[11][12][13] These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, a process that is accelerated by a high-fat, "Western" diet.[12][14] Studies with the FLAP inhibitor MK-886 in ApoE/LDLR-DKO mice have shown significant reductions in atherosclerotic lesion area, demonstrating the therapeutic potential of this drug class.[11]
Pharmacokinetic Data
Preclinical pharmacokinetic studies are crucial for predicting human dose regimens.
| Compound | Species | Route | T1/2 | Reference |
| This compound (AZD5718) | Rat | IV | 0.45 h | [6] |
| This compound (AZD5718) | Dog | IV | 2.1 h | [6] |
Note: The short half-life in rats, coupled with a lack of pharmacological activity, underscores the unsuitability of this species for this compound efficacy studies.[1][6]
Experimental Protocol: Murine Atherosclerosis Model
This is a representative protocol for evaluating a FLAP inhibitor in an atherosclerosis model, adapted from studies using MK-886.[11]
-
Animal Model : Use 8-week-old female ApoE-/- or ApoE/LDLR-DKO mice.[11]
-
Diet and Acclimation : Acclimate mice for one week, then place them on a high-fat/high-cholesterol Western diet for the duration of the study to induce robust lesion formation.[11]
-
Grouping and Treatment : Divide mice into a control group and a treatment group (n=10-15 per group).
-
Control Group : Receives the Western diet mixed with vehicle.
-
Treatment Group : Receives the Western diet mixed with a tool FLAP inhibitor (e.g., MK-886 at 4 µg per 100 mg of body weight per day).[11] Treatment is administered daily for 16-18 weeks.
-
-
In-life Monitoring : Monitor body weight and food consumption weekly. Collect blood periodically via tail or retro-orbital bleed to analyze plasma lipid profiles (total cholesterol, triglycerides).
-
Study Termination and Tissue Collection : At the end of the treatment period (e.g., at 6 months of age), euthanize mice under anesthesia.[11] Perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Lesion Quantification :
-
En Face Analysis : Excise the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich plaques. Capture images and use analysis software to calculate the percentage of the aortic surface area covered by lesions.[11]
-
Aortic Root Analysis : Embed the aortic root in OCT compound, and collect serial cryosections. Stain sections with Hematoxylin and Eosin (H&E) or Oil Red O. Measure the lesion area in multiple sections to determine the average cross-sectional plaque size.[11]
-
-
Data Analysis : Compare lesion area, plasma lipids, and other relevant endpoints between the control and treatment groups using appropriate statistical tests (e.g., Student's t-test).
References
- 1. AZD5718 [openinnovation.astrazeneca.com]
- 2. Redirecting to https://onderzoekmetmensen.nl/en/trial/53653 [onderzoekmetmensen.nl]
- 3. Disposition of orally administered this compound, a novel 5‐lipoxygenase‐activating protein inhibitor in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist BRP-201 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. k-assay.com [k-assay.com]
- 11. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cyagen.com [cyagen.com]
- 13. The role of an experimental model of atherosclerosis: apoE-knockout mice in developing new drugs against atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. View of Validation of a mouse model with Apoe gene knockout | Research Results in Pharmacology [rrpharmacology.ru]
The Effect of Atuliflapon on Eosinophilic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophilic inflammation is a key driver of pathology in a significant subset of patients with severe asthma. The leukotriene pathway, leading to the production of potent pro-inflammatory mediators, plays a crucial role in the recruitment and activation of eosinophils. Atuliflapon (AZD5718) is an investigational, orally administered, selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound effectively blocks the synthesis of all leukotrienes, offering a potential therapeutic intervention for eosinophil-driven diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its potential effects on eosinophilic inflammation, and the methodologies used to assess these effects in a clinical setting. While clinical trial data for this compound is still emerging, this document consolidates the existing knowledge and provides a framework for understanding its therapeutic potential.
Introduction to Eosinophilic Inflammation and the Leukotriene Pathway
Severe asthma is a heterogeneous condition with various underlying inflammatory endotypes.[1][2] A major endotype is characterized by Type 2 inflammation, which is often associated with persistent eosinophilic inflammation in the airways.[1][2] Eosinophils are granulocytes that, when activated, release a plethora of mediators, including cytotoxic granule proteins, cytokines, and lipid mediators, which contribute to airway hyperresponsiveness, mucus production, and tissue remodeling.[1]
Leukotrienes (LTs) are potent lipid mediators derived from arachidonic acid that are central to the inflammatory cascade in asthma.[3] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) and requires the presence of a nuclear membrane protein called 5-lipoxygenase-activating protein (FLAP).[4][5] FLAP facilitates the transfer of arachidonic acid to 5-LO, the rate-limiting step in leukotriene production.[4][5] The pathway leads to the formation of leukotriene A4 (LTA4), which is then converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.[6]
Eosinophils are a major source of CysLTs.[6][7][8] These mediators exert their pro-inflammatory effects by binding to specific receptors, primarily CysLT1 and CysLT2 receptors, on various cells in the airways, including smooth muscle cells and other immune cells. The effects of CysLTs include potent bronchoconstriction, increased vascular permeability, and enhanced mucus secretion. Furthermore, leukotrienes contribute to the recruitment and survival of eosinophils, creating a positive feedback loop that perpetuates the inflammatory response.[9][10]
This compound: A Novel FLAP Inhibitor
This compound (formerly AZD5718) is an orally active, potent, and selective inhibitor of FLAP.[3][11] By binding to FLAP, this compound prevents the interaction between FLAP and 5-LO, thereby inhibiting the synthesis of all leukotrienes (both LTB4 and CysLTs).[3][4][5] This upstream mechanism of action distinguishes this compound from leukotriene receptor antagonists (e.g., montelukast), which only block the action of CysLTs at the CysLT1 receptor.[4][12]
The chemical class of this compound includes amides, pyrans, pyrazines, and pyrazoles.[3] It has demonstrated a high binding affinity for FLAP with an IC50 in the low nanomolar range.[5][11] Preclinical and early clinical development has shown that this compound can achieve greater than 90% suppression of leukotriene production over a 24-hour period.[11]
Signaling Pathway of Leukotriene Synthesis and this compound's Mechanism of Action
References
- 1. google.com [google.com]
- 2. Lessons Learned From Targeting Eosinophils in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Type 2 inflammation and biological therapies in asthma: Targeted medicine taking flight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a FLAP inhibitor, GSK2190915, in asthmatics with high sputum neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting to https://onderzoekmetmensen.nl/en/trial/53653 [onderzoekmetmensen.nl]
- 10. This compound for Uncontrolled Asthma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
Methodological & Application
Application Notes and Protocols for Atuliflapon (AZD5718)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuliflapon (AZD5718) is a potent and reversible inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a critical upstream protein in the leukotriene biosynthesis pathway, making it a key target for anti-inflammatory therapies.[3][4] This document provides detailed in vitro assay protocols to characterize the activity of this compound and similar compounds targeting the FLAP pathway.
Mechanism of Action
This compound selectively binds to FLAP, preventing the transfer of arachidonic acid to 5-lipoxygenase (5-LO).[5] This initial step is essential for the production of all leukotrienes (LTs), including the potent chemoattractant LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4) involved in bronchoconstriction and vascular permeability.[3][4] By inhibiting FLAP, this compound effectively suppresses the entire leukotriene cascade.
Quantitative Data Summary
The following table summarizes the in vitro and ex vivo potency of this compound from various assays.
| Parameter | Assay Description | Value | Reference |
| IC50 | FLAP Binding | 2 nM | [6][7] |
| FLAP Binding Affinity | 6.0 nM | [8] | |
| LTB4 Production in Human Whole Blood | 39 nM | [6][9] | |
| LTB4 Production in Human Whole Blood (free) | 2.0 nM | [8] | |
| Ex vivo LTB4 Inhibition | 5.3 nM | ||
| Urinary LTE4 Reduction | 0.8 nM | ||
| Kd | Equilibrium Dissociation Constant | 4.4 nM (0.0044 µmol/L) | [1] |
| Koff | Estimated Binding Off-Rate | 1.27 min-1 | [1] |
| Weak Inhibition | OATP1B1 Transporter | IC50 = 2.3 µM | |
| BCRP Transporter | IC50 = 20 µM |
Signaling Pathway
The diagram below illustrates the leukotriene biosynthesis pathway and the point of inhibition by this compound.
Caption: this compound inhibits FLAP on the nuclear membrane.
Experimental Protocols
FLAP Binding Assay (Competitive Radioligand)
This protocol determines the binding affinity of this compound to FLAP in a competitive manner using a radiolabeled FLAP inhibitor, such as [3H]MK-886.
Workflow:
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MK-886 - Wikipedia [en.wikipedia.org]
- 8. MK-886 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. A rapid bead-based radioligand binding assay for the determination of target-binding fraction and quality control of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Leukotriene Synthesis with Atuliflapon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing atuliflapon, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), for the study of leukotriene synthesis. Detailed protocols for in vitro cell-based assays and a summary of this compound's inhibitory activity are included to facilitate research into the role of leukotrienes in various physiological and pathological processes.
Introduction to this compound and Leukotriene Synthesis
Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[1][2][3] They are implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[1][4][5] The synthesis of leukotrienes is initiated when arachidonic acid is released from the cell membrane and is converted to leukotriene A4 (LTA4) by 5-lipoxygenase.[2][6] This crucial step requires the presence of the 5-lipoxygenase-activating protein (FLAP), which binds to arachidonic acid and facilitates its transfer to 5-LO.[4][7][8] LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (cysLTs), LTC4, LTD4, and LTE4.[1][6]
This compound (formerly AZD5718) is a novel, orally active inhibitor of FLAP.[5][9] By binding to FLAP, this compound prevents the interaction between arachidonic acid and 5-lipoxygenase, thereby inhibiting the synthesis of all leukotrienes.[5][10] This makes this compound a valuable tool for elucidating the role of the entire leukotriene pathway in biological systems.
Quantitative Data: this compound Inhibitory Activity
This compound demonstrates potent inhibition of FLAP and subsequent leukotriene synthesis in various experimental systems. The following table summarizes key quantitative data for this compound's activity.
| Parameter | Value | System | Reference |
| FLAP IC50 | 2 nM | Cell-free assay | [9] |
| LTB4 IC50 | 39 nM | Not Specified | [9] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the leukotriene synthesis pathway and the mechanism of action of this compound.
Caption: Leukotriene synthesis pathway and this compound's inhibitory action on FLAP.
Experimental Protocols
The following protocols provide detailed methodologies for studying the effect of this compound on leukotriene synthesis in common in vitro models.
Protocol 1: Inhibition of Leukotriene Synthesis in a Human Whole Blood Assay
This assay measures the ability of this compound to inhibit the production of LTB4 and cysLTs in human whole blood stimulated with a calcium ionophore.
Materials:
-
Freshly drawn human whole blood (heparinized)
-
This compound
-
Calcium Ionophore A23187
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for LTB4 and cysLTs
-
96-well plates
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in PBS to achieve the desired final concentrations.
-
In a 96-well plate, add the desired volume of this compound dilutions or vehicle control (PBS with the same concentration of solvent).
-
Add fresh human whole blood to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare a stock solution of Calcium Ionophore A23187 in a suitable solvent.
-
Add Calcium Ionophore A23187 to each well to a final concentration that elicits a robust leukotriene response (typically 1-10 µM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by placing the plate on ice and then centrifuge to separate the plasma.
-
Collect the plasma supernatant for analysis.
-
Measure the concentrations of LTB4 and cysLTs in the plasma using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of leukotriene synthesis for each this compound concentration compared to the vehicle control.
Protocol 2: Cell-Based Assay for Leukotriene Synthesis Inhibition in a Monocytic Cell Line (e.g., U937 cells)
This protocol details the use of a human monocytic cell line to assess the inhibitory effect of this compound on leukotriene production.
Materials:
-
U937 cells (or another suitable cell line expressing the 5-LO pathway)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Calcium Ionophore A23187
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for LTB4 and cysLTs
-
24-well or 48-well cell culture plates
-
Centrifuge
Procedure:
-
Culture U937 cells to the desired density. For differentiation into a macrophage-like phenotype (which enhances leukotriene production), cells can be treated with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.
-
Seed the cells into 24-well or 48-well plates at an appropriate density and allow them to adhere if necessary.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.
-
Prepare a stock solution of Calcium Ionophore A23187.
-
Add Calcium Ionophore A23187 to each well to a final concentration that induces leukotriene synthesis (e.g., 1-5 µM).
-
Incubate the cells for 15-30 minutes at 37°C.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the concentrations of LTB4 and cysLTs in the supernatant using ELISA kits.
-
Determine the IC50 value of this compound by plotting the percentage inhibition against the log of the inhibitor concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro experiment to assess the efficacy of this compound.
Caption: General experimental workflow for evaluating this compound's inhibitory effects.
Logical Relationship Diagram: this compound's Role in Research
This diagram illustrates the logical connections between this compound, its target, the biological pathway it affects, and its potential research applications.
Caption: Logical relationships of this compound in leukotriene research.
References
- 1. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of leukotrienes, induced by the Ca++ ionophore A23187, from human lung parenchyma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionophore A23187-induced leukotriene biosynthesis in equine granulocytes-neutrophils, but not eosinophils require exogenous arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation of leukotrienes by antigen and calcium ionophore A23187 stimuli from a mouse mastocytoma cell line, MMC-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of leukotriene B4 in vitro and in vivo by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative measurement of cysteinyl leukotrienes and leukotriene B₄ in human sputum using ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Atuliflapon: A Potent Tool for Interrogating the 5-Lipoxygenase Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atuliflapon (AZD5718) is a potent and orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial integral membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the initial and rate-limiting step in the biosynthesis of leukotrienes.[1][2] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are powerful pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases such as asthma, coronary artery disease, and arthritis.[2][3][4] By selectively binding to FLAP, this compound effectively blocks the production of all leukotrienes, making it an invaluable tool for studying the physiological and pathological roles of the 5-LO pathway.[2][5] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research settings to investigate the 5-lipoxygenase pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison of its activity across different assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC₅₀ (FLAP binding) | 2.0 nM | Cell-based assay | [6] |
| IC₅₀ (LTB₄ production) | 39 nM | Not specified | [7] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound (Human)
| Parameter | Value | Dosing | Reference |
| Time to maximum plasma concentration (tₘₐₓ) | 1.5 hours | Single oral dose of 200 mg | [8] |
| Terminal half-life (t₁/₂) | ~20 hours | Single oral dose of 200 mg | [8] |
Signaling Pathway
The diagram below illustrates the 5-lipoxygenase signaling pathway and the mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro Assays
1. Human Neutrophil Isolation and Leukotriene B4 Production Assay
This protocol describes the isolation of human neutrophils from whole blood and their subsequent stimulation to produce LTB4, which can be inhibited by this compound.
Experimental Workflow:
Materials:
-
Human whole blood collected in EDTA tubes
-
Density gradient medium (e.g., Ficoll-Paque)
-
Red blood cell lysis buffer
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Calcium Ionophore A23187
-
LTB4 ELISA kit or LC-MS/MS system
-
96-well plates
Protocol:
-
Neutrophil Isolation:
-
Dilute whole blood with an equal volume of HBSS.
-
Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.[9]
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the neutrophil/erythrocyte pellet.
-
Resuspend the pellet in HBSS and perform red blood cell lysis according to the manufacturer's protocol.[9]
-
Wash the neutrophil pellet twice with HBSS and resuspend in HBSS at a concentration of 1 x 10⁷ cells/mL.
-
Assess cell viability using trypan blue exclusion (should be >95%).
-
-
LTB4 Production Assay:
-
In a 96-well plate, add 10 µL of this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) to the appropriate wells.
-
Add 90 µL of the neutrophil suspension to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate leukotriene synthesis by adding 10 µL of Calcium Ionophore A23187 (final concentration 2.5 µM).[10]
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by placing the plate on ice and centrifuging at 1000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LTB4 quantification.
-
-
LTB4 Quantification:
2. HEK293 Cell-Based Assay for FLAP Activity
This protocol involves the transient transfection of HEK293 cells with 5-LO and FLAP to create a cellular model for studying FLAP-dependent leukotriene synthesis.
Experimental Workflow:
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmids encoding human 5-LO and FLAP
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Arachidonic acid
-
Calcium Ionophore A23187
-
Leukotriene quantification method (ELISA or LC-MS/MS)
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in complete growth medium.
-
The day before transfection, seed cells in 24-well plates to be 70-90% confluent at the time of transfection.[14]
-
On the day of transfection, prepare DNA-lipid complexes by mixing the 5-LO and FLAP plasmids with the transfection reagent in serum-free medium, according to the manufacturer's protocol.[1]
-
Add the complexes to the cells and incubate for 24-48 hours to allow for protein expression.
-
-
FLAP Activity Assay:
-
Wash the transfected cells with HBSS.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Stimulate the cells with a combination of arachidonic acid (e.g., 20 µM) and Calcium Ionophore A23187 (e.g., 2.5 µM) for 15 minutes at 37°C.[15]
-
Terminate the reaction and collect the supernatant for leukotriene analysis as described in the neutrophil protocol.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation to evaluate the anti-inflammatory effects of compounds like this compound.
Experimental Workflow:
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
Protocol:
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle orally (p.o.) 1 hour before carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[6][7]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
2. Ovalbumin-Induced Allergic Asthma in Mice
This model mimics key features of human allergic asthma and can be used to assess the efficacy of this compound in reducing airway inflammation.
Experimental Workflow:
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle
-
Nebulizer
Protocol:
-
Sensitization:
-
Challenge:
-
From day 21 to 23, challenge the mice with 1% OVA aerosol for 30 minutes using a nebulizer.
-
Administer this compound or vehicle orally 1 hour before each OVA challenge.
-
-
Analysis (24-48 hours after the last challenge):
-
Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with PBS.
-
Perform differential cell counts on BALF to quantify eosinophils, neutrophils, and lymphocytes.
-
Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
Process lung tissue for histological analysis to assess inflammatory cell infiltration and mucus production.
-
Conclusion
This compound is a highly effective and selective tool for probing the 5-lipoxygenase pathway. Its ability to potently inhibit FLAP allows for the targeted blockade of leukotriene synthesis, enabling researchers to dissect the roles of these inflammatory mediators in a wide range of biological processes and disease models. The protocols provided herein offer a starting point for the application of this compound in both in vitro and in vivo studies. Proper experimental design, including appropriate controls and dose-response evaluations, is crucial for obtaining robust and reproducible data. As research into the complexities of inflammatory pathways continues, tool compounds like this compound will remain indispensable for advancing our understanding and developing novel therapeutic strategies.
References
- 1. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. mdpi.com [mdpi.com]
- 4. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
- 6. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
- 9. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. k-assay.com [k-assay.com]
- 12. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist BRP-201 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Flow Cytometry Analysis of Inflammatory Cells with Atuliflapon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuliflapon (formerly AZD5718) is an orally active and potent inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is a crucial component in the biosynthesis of leukotrienes, which are powerful lipid mediators involved in inflammatory and allergic responses.[2] By binding to FLAP, this compound effectively blocks the production of pro-inflammatory leukotrienes such as LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).[2][4][5] This mechanism of action makes this compound a promising therapeutic agent for inflammatory diseases like asthma and coronary artery disease.[2][6]
Flow cytometry is an indispensable tool for the detailed analysis of heterogeneous cell populations, providing quantitative data on cell frequency, phenotype, and function. In the context of inflammatory diseases, it allows for the precise characterization of immune cell subsets. This document provides detailed application notes and protocols for the use of flow cytometry to analyze the effects of this compound on inflammatory cell populations.
Mechanism of Action of this compound
This compound targets the initial steps of the leukotriene biosynthetic pathway. In response to inflammatory stimuli, the enzyme 5-lipoxygenase (5-LO) translocates to the nuclear membrane where it interacts with FLAP. FLAP facilitates the transfer of arachidonic acid to 5-LO, which then catalyzes its conversion to leukotriene A4 (LTA4). LTA4 is subsequently metabolized to form LTB4 or the cysteinyl-leukotrienes. This compound binds to FLAP, preventing the 5-LO/FLAP interaction and thereby inhibiting the synthesis of all downstream leukotrienes.[2] This leads to a reduction in the inflammatory cascade driven by these potent mediators.
Expected Effects on Inflammatory Cell Populations
Leukotrienes are potent chemoattractants for various inflammatory cells, particularly eosinophils and neutrophils. Therefore, inhibition of leukotriene synthesis by this compound is expected to reduce the recruitment and activation of these cells at sites of inflammation. While specific clinical data on the effects of this compound on a wide range of inflammatory cell subsets from flow cytometry analysis is not yet widely published, based on its mechanism of action and data from other leukotriene inhibitors, the following changes in peripheral blood mononuclear cells (PBMCs) and other leukocytes can be hypothesized.
Table 1: Representative Expected Quantitative Changes in Inflammatory Cell Populations Following this compound Treatment
| Cell Population | Marker Profile | Expected Change with this compound | Rationale |
| Eosinophils | CD45+ / SSC-Ahigh / Siglec-8+ | ↓ | Leukotrienes are potent chemoattractants for eosinophils. |
| Neutrophils | CD45+ / SSC-Ahigh / CD16+ / CD66b+ | ↓ | LTB4 is a powerful neutrophil chemoattractant. |
| Basophils | CD45+ / SSC-Alow / CD123+ / HLA-DR- | ↓ | Cysteinyl-leukotrienes can contribute to basophil activation. |
| Classical Monocytes | CD45+ / CD14++ / CD16- | ↔ or ↓ | Monocytes are a source of leukotrienes and respond to them. |
| Th2 Lymphocytes | CD3+ / CD4+ / CXCR4+ / CCR4+ | ↓ | Leukotrienes can promote a Th2-type inflammatory environment. |
| Regulatory T cells (Tregs) | CD3+ / CD4+ / CD25+ / FoxP3+ | ↑ | Reduction of pro-inflammatory signals may favor a regulatory environment. |
Note: The expected changes are hypothetical and based on the known mechanism of action of FLAP inhibitors and the role of leukotrienes in inflammation. Actual results may vary depending on the experimental model and disease state.
Experimental Protocols
Protocol 1: Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, a common starting material for analyzing the effects of therapeutic compounds on immune cells.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
This compound (and vehicle control, e.g., DMSO)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube. The volume of Ficoll-Paque should be half the volume of the diluted blood.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 15 mL conical tube.
-
Wash the isolated PBMCs by adding 10 mL of PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS for subsequent treatment with this compound.
Protocol 2: In Vitro Treatment of PBMCs with this compound
Procedure:
-
Plate the isolated PBMCs (from Protocol 1) in a 24-well plate at a density of 1 x 10^6 cells/well.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to achieve the desired final concentrations for treatment. A vehicle control (e.g., DMSO alone) must be included.
-
Add the different concentrations of this compound or vehicle control to the cell cultures.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, the cells are ready for staining for flow cytometry analysis.
Protocol 3: Flow Cytometry Staining of Inflammatory Cell Subsets
This protocol outlines the staining procedure to identify and quantify various inflammatory cell populations.
Materials:
-
This compound-treated and control PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel)
-
Viability dye (e.g., Zombie Aqua™ Fixable Viability Kit)
-
Flow cytometer
Table 2: Suggested Antibody Panel for Flow Cytometry Analysis
| Target | Fluorochrome | Cell Population Identified |
| CD45 | BUV395 | All leukocytes |
| CD3 | APC-H7 | T lymphocytes |
| CD4 | BV786 | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| CD14 | BV605 | Monocytes |
| CD16 | PE-Cy7 | Monocyte subsets, Neutrophils |
| CD19 | BV421 | B lymphocytes |
| HLA-DR | FITC | Antigen-presenting cells, activated T cells |
| Siglec-8 | PE | Eosinophils |
| CD123 | APC | Basophils, plasmacytoid dendritic cells |
| Viability Dye | Zombie Aqua | Live/dead cell discrimination |
Staining Procedure:
-
Harvest the treated cells and transfer them to FACS tubes.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cells in 100 µL of viability dye solution (prepared according to the manufacturer's instructions) and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Without washing, add the antibody cocktail (prepared at optimal concentrations) to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
Data Analysis
The data acquired from the flow cytometer can be analyzed using software such as FlowJo™ or FCS Express™. A sequential gating strategy should be employed to identify the cell populations of interest.
Conclusion
This compound presents a targeted approach to modulating inflammatory responses by inhibiting the production of leukotrienes. Flow cytometry is a powerful and essential technique for elucidating the specific effects of this compound on the complex interplay of inflammatory cell populations. The protocols and information provided in this document offer a framework for researchers to design and execute experiments to quantitatively assess the immunomodulatory properties of this compound and other FLAP inhibitors. This will ultimately contribute to a deeper understanding of their therapeutic potential in a range of inflammatory diseases.
References
- 1. Discovery of AZD5718, a novel 5-lipoxygenase activating protein (FLAP) inhibitor [morressier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Initial Clinical Experience with AZD5718, a Novel Once Daily Oral 5-Lipoxygenase Activating Protein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD5718 [openinnovation.astrazeneca.com]
- 6. This compound for Uncontrolled Asthma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Troubleshooting & Optimization
Overcoming poor solubility of Atuliflapon in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Atuliflapon in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound (also known as AZD5718) is a potent and orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various diseases.[2][3][4][5] For accurate and reproducible results in preclinical research, achieving complete solubilization of this compound in a suitable solvent like DMSO is crucial for preparing stock solutions for in vitro and in vivo studies.
Q2: I am observing precipitation or incomplete dissolution of this compound in DMSO. What are the possible reasons?
Poor solubility of a compound in any solvent can be attributed to several factors, including:
-
High Crystal Lattice Energy: The solid-state crystalline structure of the compound may be very stable, requiring significant energy to break the crystal lattice and allow the solvent to solvate individual molecules.
-
Low Polarity: While DMSO is a polar aprotic solvent, a significant difference in polarity between the solvent and the solute can hinder dissolution.
-
Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its maximum solubility in DMSO at a given temperature.
-
Purity of the Compound and Solvent: Impurities in either the this compound sample or the DMSO can affect solubility. Ensure you are using high-purity reagents.
-
Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient for complete dissolution.
Q3: Are there any known chemical features of this compound that might contribute to poor solubility?
This compound is a complex organic molecule containing multiple functional groups, including amide and pyrazole moieties.[6] While amides can participate in hydrogen bonding, the overall large and relatively rigid structure of the molecule can contribute to strong intermolecular interactions in the solid state, leading to lower solubility. A study on the amorphous form of this compound highlighted the importance of hydrogen bonding in its solid-state structure.[7]
Troubleshooting Guide for Poor Solubility of this compound in DMSO
If you are encountering difficulties in dissolving this compound in DMSO, the following troubleshooting steps and alternative strategies can be employed.
Initial Dissolution Steps
For initial attempts to dissolve this compound, it is recommended to start with a standard protocol and then move to more advanced techniques if solubility issues persist.
Workflow for Preparing a Stock Solution
Caption: A general workflow for dissolving a poorly soluble compound like this compound, including troubleshooting steps.
Advanced Solubilization Techniques
If basic vortexing at room temperature is insufficient, consider the following methods.
1. Gentle Heating:
-
Protocol: After adding DMSO, warm the vial in a water bath at 30-40°C for 5-10 minutes.
-
Rationale: Increasing the temperature can provide the necessary energy to overcome the crystal lattice energy of the compound.
-
Caution: Avoid excessive heat, as it may degrade the compound. Always check the manufacturer's data sheet for thermal stability information.
2. Sonication:
-
Protocol: Place the vial in a sonicator bath for 10-15 minutes.
-
Rationale: The high-frequency sound waves generate cavitation bubbles that help to break up solid aggregates and enhance dissolution.
3. Use of Co-solvents:
-
Rationale: Adding a small amount of a co-solvent can modify the polarity of the solvent system and improve the solubility of the compound.
-
Recommended Co-solvents: For cell-based assays, it is crucial to use co-solvents that are well-tolerated by cells at low concentrations. Common choices include:
-
Polyethylene glycol (PEG), particularly PEG300 or PEG400
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethanol
-
-
Important Consideration: Always perform a vehicle control experiment to ensure that the co-solvent does not have any biological effects in your assay.
Illustrative Data on Improving Solubility
The following table provides an example of how different conditions can affect the solubility of a hypothetical poorly soluble compound with characteristics similar to this compound.
| Condition | Maximum Achieved Concentration (mM) | Observations |
| 100% DMSO at 25°C | 5 | Precipitate observed above this concentration. |
| 100% DMSO at 37°C | 15 | Increased solubility with gentle warming. |
| 90% DMSO / 10% PEG300 at 25°C | 25 | Significant improvement with co-solvent. |
| 90% DMSO / 10% Ethanol at 25°C | 10 | Moderate improvement with co-solvent. |
| 100% DMSO with Sonication at 25°C | 8 | Slight improvement over vortexing alone. |
Note: This data is for illustrative purposes only and does not represent actual solubility data for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation:
-
Allow the vial of this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 458.52 g/mol ).
-
-
Dissolution:
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution vigorously for 2-3 minutes.
-
-
Troubleshooting:
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 15 minutes.
-
If solubility is still an issue, warm the solution in a 37°C water bath for 10 minutes, followed by vortexing.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. A recommended storage condition for this compound stock solutions is -80°C for up to 6 months.[1]
-
Protocol 2: Recommended Formulation for In Vivo Studies
For in vivo experiments, a more complex vehicle may be required to maintain solubility upon injection into an aqueous physiological environment. A published formulation for a similar compound is as follows:
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
This protocol yields a clear solution of ≥ 2.08 mg/mL.
Signaling Pathway
5-Lipoxygenase (5-LO) Pathway and Inhibition by this compound
Caption: The 5-lipoxygenase pathway, where this compound acts as an inhibitor of FLAP, thereby blocking the production of pro-inflammatory leukotrienes.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Atomic-level structure of the amorphous drug this compound via NMR crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Atuliflapon Cell-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using atuliflapon in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Assay Performance & Reproducibility
-
Q1: My IC50 value for this compound is higher than the literature values. What could be the cause?
A1: Several factors can contribute to an apparent decrease in this compound potency:
-
Plasma Protein Binding: this compound is a lipophilic compound and, like many FLAP inhibitors, can bind to proteins in fetal bovine serum (FBS) or other serum supplements in your culture medium.[1][2] This binding reduces the free concentration of this compound available to interact with the cells. Consider reducing the serum concentration during the assay or using a serum-free medium if your cell type allows.
-
Cell Density: High cell densities can lead to a higher number of targets, potentially requiring more inhibitor to achieve the same level of effect. It's crucial to optimize and maintain a consistent cell seeding density for all experiments.
-
Vehicle (DMSO) Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls. High concentrations of DMSO can affect cell membrane permeability and other cellular functions, potentially impacting the assay results.[3][4]
-
-
Q2: I'm observing high variability between replicate wells. How can I improve my assay precision?
A2: High variability can stem from several sources. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Improper Mixing: Ensure thorough but gentle mixing of reagents, including this compound dilutions and assay reagents, before and after adding them to the wells.
-
Inconsistent Incubation Times: Adhere strictly to the recommended incubation times for all steps of your protocol.
-
2. Cell Health & Viability
-
Q3: How can I be sure that the observed effects are due to FLAP inhibition and not cytotoxicity?
A3: It is essential to differentiate between specific inhibition and general toxicity.
-
Perform a Cell Viability Assay: Run a parallel cell viability assay (e.g., MTS, CellTiter-Glo®, or Calcein AM) using the same concentrations of this compound and for the same duration as your primary assay.[5] This will help you determine the concentration range at which this compound is not cytotoxic to your cells.
-
Choose the Right Viability Assay: Be aware that some viability assays based on cellular reductants (like MTT) can be affected by the compound itself. Assays that measure ATP levels (e.g., CellTiter-Glo®) or membrane integrity are often good alternatives.
-
Vehicle Toxicity: Remember to include a vehicle control (e.g., DMSO) at the same concentration used for your this compound dilutions to assess its effect on cell viability.[6][7]
-
-
Q4: I'm seeing unexpected changes in cell morphology after treatment with this compound.
A4: Changes in cell morphology could be due to the compound, the vehicle, or other experimental factors.
-
Vehicle Effects: High concentrations of DMSO can alter cell morphology.[7] Try to keep the final DMSO concentration below 0.5% and ideally below 0.1%.
-
Cytotoxicity: Morphological changes can be an early indicator of cytotoxicity. Correlate these observations with your cell viability data.
-
Contamination: Rule out microbial contamination (e.g., mycoplasma) as a cause of altered cell appearance and health.[8]
-
3. Compound Handling & Dosing
-
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO.[9] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by preparing aliquots.[9]
-
Q6: How do I choose the optimal concentration range for this compound in my assay?
A6: Selecting the right concentration range is crucial for generating a meaningful dose-response curve.
-
Start with a Wide Range: For initial experiments, use a broad range of concentrations (e.g., from nanomolar to micromolar) to capture the full dose-response curve and determine the IC50.
-
Consider In Vitro vs. In Vivo Potency: Be aware that the effective concentration in a cell-based assay may be higher than the plasma concentrations used in vivo, especially in the presence of serum proteins.[10]
-
Literature Values: Use the known IC50 values of this compound as a starting point for your concentration range selection.
-
| Parameter | Reported Value | Source |
| This compound IC50 (FLAP binding) | 2 nM | [9] |
| This compound IC50 (LTB4 inhibition) | 39 nM | [9] |
4. Leukotriene Measurement
-
Q7: My leukotriene measurements (e.g., using an ELISA kit) are inconsistent or show high background.
A7: Accurate measurement of leukotrienes can be challenging due to their instability and the complexity of biological samples.
-
Sample Handling: Leukotrienes are sensitive to degradation. Process your samples (e.g., cell culture supernatants) promptly and store them at -80°C if not analyzed immediately.
-
ELISA Kit Troubleshooting:
-
Standard Curve: Prepare the standard curve in the same matrix (e.g., culture medium) as your samples to account for matrix effects.[11]
-
Washing Steps: Ensure thorough and consistent washing of the plate to reduce background signal.[12][13]
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions and ensure they are at room temperature before use.[13]
-
-
Leukotriene Stability: Be mindful of the short half-life of some leukotrienes, such as LTA4, which is highly unstable in aqueous solutions.[14] Assays for more stable downstream products like LTC4 or LTB4 are often more robust.
-
Signaling Pathways and Experimental Workflows
Leukotriene Biosynthesis Pathway and this compound's Mechanism of Action```dot
// Nodes AA [label="Arachidonic Acid (AA)", fillcolor="#F1F3F4"]; cPLA2 [label="cPLA2", shape=ellipse, fillcolor="#FBBC05"]; FLAP [label="FLAP", shape=ellipse, fillcolor="#EA4335"]; FiveLO [label="5-LO", shape=ellipse, fillcolor="#FBBC05"]; LTA4 [label="Leukotriene A4 (LTA4)", fillcolor="#F1F3F4"]; LTA4H [label="LTA4 Hydrolase", shape=ellipse, fillcolor="#34A853"]; LTC4S [label="LTC4 Synthase", shape=ellipse, fillcolor="#34A853"]; LTB4 [label="Leukotriene B4 (LTB4)\n(Pro-inflammatory)", fillcolor="#F1F3F4"]; LTC4 [label="Leukotriene C4 (LTC4)", fillcolor="#F1F3F4"]; this compound [label="this compound", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges cPLA2 -> AA [label="Releases"]; AA -> FLAP; FLAP -> FiveLO [label="Presents AA to"]; FiveLO -> LTA4 [label="Converts AA to"]; LTA4 -> LTB4 [label="Converted by"]; LTA4 -> LTC4 [label="Converted by"]; LTB4 -> LTA4H [style=invis]; LTC4 -> LTC4S [style=invis]; this compound -> FLAP [label="Inhibits", style=bold, color="#EA4335", fontcolor="#EA4335"]; }
Caption: Workflow for assessing this compound's effect on leukotriene production.
Key Experimental Protocol
Protocol: Measuring this compound-Mediated Inhibition of LTB4 Production in Human Monocytes
This protocol provides a general framework. Specific parameters such as cell number, incubation times, and reagent concentrations should be optimized for your specific cell type and experimental conditions.
Materials:
-
Human monocytes (e.g., from peripheral blood mononuclear cells or a cell line like THP-1)
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements (e.g., FBS, antibiotics)
-
This compound
-
DMSO (cell culture grade)
-
Calcium ionophore (e.g., A23187)
-
Phosphate-buffered saline (PBS)
-
LTB4 ELISA kit
-
Cell viability assay kit (e.g., MTS or CellTiter-Glo®)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10^5 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤ 0.5%).
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Prepare a working solution of a calcium ionophore (e.g., A23187) in culture medium.
-
Add the stimulating agent to each well at a pre-determined optimal concentration (e.g., 1-5 µM A23187).
-
Incubate for 15-30 minutes at 37°C, 5% CO2.
-
-
Sample Collection:
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatant at -80°C until ready for LTB4 measurement.
-
-
Leukotriene B4 (LTB4) Measurement:
-
Thaw the supernatant samples on ice.
-
Measure the LTB4 concentration in the supernatants using an LTB4 ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
In a separate plate prepared and treated in parallel, or in the same plate after supernatant removal, perform a cell viability assay according to the manufacturer's protocol to assess the cytotoxicity of this compound at the tested concentrations.
-
-
Data Analysis:
-
Calculate the percentage of LTB4 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Analyze the cell viability data to identify any cytotoxic effects.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Potency and plasma protein binding of drugs in vitro-a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. licorbio.com [licorbio.com]
- 6. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Troubleshooting [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. biomatik.com [biomatik.com]
- 14. Determination of leukotriene A4 stabilization by S100A8/A9 proteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Atuliflapon Dosage for In-Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Atuliflapon dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AZD5718) is an orally active and potent inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators involved in various inflammatory diseases.[3][4] By binding to FLAP, this compound prevents the transfer of arachidonic acid to the 5-lipoxygenase (5-LO) enzyme, thereby inhibiting the production of leukotrienes.[5]
Q2: In which preclinical animal species is this compound active?
Preclinical studies have shown that this compound is a potent inhibitor of leukotriene production in human, dog, and rabbit blood. However, it is important to note that This compound is inactive in rodent species such as rats and mice .[6] This species-specific difference is critical when selecting an appropriate animal model for your in vivo studies. A single amino acid difference in the FLAP protein between rodents and humans is thought to be responsible for this differential activity.
Q3: What is the recommended route of administration for this compound in in vivo studies?
This compound is orally active.[1][2] Therefore, the recommended route of administration for in vivo studies is oral gavage.
Q4: How should I prepare this compound for oral administration?
This compound is a poorly soluble compound. Proper formulation is essential to ensure adequate absorption and bioavailability. Several vehicle formulations can be considered for oral administration in animal models. Below are some suggested protocols for preparing a solution or suspension of this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol provides three different vehicle options for solubilizing this compound for in vivo oral dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Due to its poor solubility, a stock solution in 100% DMSO is recommended as a starting point. The concentration of the stock solution will depend on the final desired dosing concentration.
-
Choose a vehicle formulation based on your experimental needs.
-
Vehicle A (Aqueous-based): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
To prepare 1 mL of this vehicle, add the components in the following order, ensuring each is fully dissolved before adding the next:
-
400 µL PEG300
-
100 µL of this compound DMSO stock solution
-
50 µL Tween-80
-
450 µL Saline
-
-
Vortex thoroughly. Gentle heating or sonication may be used to aid dissolution.
-
-
Vehicle B (Cyclodextrin-based): 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
First, prepare a 20% SBE-β-CD solution in saline.
-
To prepare 1 mL of the final formulation, add 100 µL of this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Vortex thoroughly.
-
-
Vehicle C (Oil-based): 10% DMSO, 90% Corn Oil.
-
To prepare 1 mL of this vehicle, add 100 µL of this compound DMSO stock solution to 900 µL of corn oil.
-
Vortex thoroughly. This may form a suspension.
-
-
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. For in vivo studies, it is generally recommended to keep the DMSO concentration below 10%.
Data Presentation
The following tables summarize key in vitro potency and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Reference |
| FLAP IC₅₀ | 2 nM | Human | [1][2] |
| LTB₄ IC₅₀ | 39 nM | Human Whole Blood | [2] |
Table 2: Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Species | Half-life (t½) | Reference |
| Rat | 0.45 hours | [2] |
| Dog | 2.1 hours | [2] |
| Human | ~20 hours (oral) | [7] |
Troubleshooting Guides
Issue 1: Difficulty in solubilizing this compound.
-
Question: I am having trouble dissolving this compound in the recommended vehicles. What can I do?
-
Answer:
-
Increase Sonication/Heating: Gently warm the solution (e.g., to 37°C) and/or increase the duration of sonication. Be cautious with heating to avoid degradation of the compound.
-
Prepare a Finer Suspension: If a clear solution cannot be achieved, aim for a fine, homogenous suspension. Ensure the suspension is well-mixed immediately before each administration to ensure consistent dosing.
-
Try Alternative Solvents: While the provided vehicles are a good starting point, other formulations for poorly soluble compounds can be explored. These may include other cyclodextrins or lipid-based formulations.[8][9][10][11]
-
Issue 2: Animal distress or adverse events after oral gavage.
-
Question: My animals are showing signs of distress (e.g., coughing, regurgitation) after oral gavage. What could be the cause and how can I prevent it?
-
Answer:
-
Improper Gavage Technique: This is the most common cause of distress. Ensure that personnel are properly trained in oral gavage techniques for the specific animal model. The gavage needle should be inserted gently along the roof of the mouth and into the esophagus, not the trachea.[3][5][12]
-
Incorrect Needle Size: Use a gavage needle that is appropriate for the size of the animal. A needle that is too large can cause esophageal injury.
-
Volume Overload: Do not exceed the maximum recommended gavage volumes for the species and weight of the animal. For mice, a general guideline is 10 mL/kg.
-
Formulation Irritation: The vehicle itself may be causing irritation. If you suspect this, consider administering the vehicle alone to a control group to assess for any adverse effects. The pH of the formulation should also be considered; a pH range of 4.5-8.0 is generally well-tolerated for oral administration.
-
Issue 3: High variability in experimental results.
-
Question: I am observing high variability in my in vivo efficacy or pharmacokinetic data. What are the potential sources of this variability?
-
Answer:
-
Inconsistent Dosing: If this compound is administered as a suspension, it is crucial to ensure it is homogeneously mixed before each dose is drawn. Settling of the compound can lead to inconsistent dosing.
-
Animal-to-Animal Variability: Biological variability is inherent in in vivo studies. Ensure that animals are age and weight-matched and are housed under consistent environmental conditions.
-
Fasting State: The presence or absence of food in the stomach can significantly impact the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing.
-
Assay Variability: Ensure that your bioanalytical methods for measuring drug concentration or pharmacodynamic markers are validated and have low intra- and inter-assay variability.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for oral gavage.
Caption: A logical approach to troubleshooting common issues.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. europeanreview.org [europeanreview.org]
- 5. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 6. AZD5718 [openinnovation.astrazeneca.com]
- 7. Disposition of orally administered this compound, a novel 5‐lipoxygenase‐activating protein inhibitor in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
Troubleshooting Atuliflapon stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of Atuliflapon in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AZD5718) is an orally active and potent inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[4][5][6] By binding to FLAP, this compound prevents the transfer of arachidonic acid to the 5-lipoxygenase (5-LO) enzyme, thereby inhibiting the production of leukotrienes.[4][7] This mechanism makes it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for inflammatory diseases like asthma and coronary artery disease.[2][7][8]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound.[1][3][9] Always refer to the manufacturer's datasheet for the specific solubility of your compound lot. To prepare the stock solution, dissolve the powdered this compound in anhydrous, sterile-filtered DMSO to the desired concentration (e.g., 10 mM).
Q3: How should I store the this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Product datasheets suggest that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1]
Q4: What is the recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally well-tolerated by most cell lines.[9] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
Q5: I observed precipitation after diluting my this compound stock solution in the cell culture medium. What should I do?
Precipitation of small molecules upon dilution in aqueous solutions like cell culture media is a common issue, often due to the compound's low aqueous solubility.[9][10][11]
Potential Causes:
-
High final concentration of this compound: The concentration of this compound in the media may exceed its solubility limit.
-
Direct dilution of concentrated stock: Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to crash out of solution.[9]
-
Interaction with media components: Components in the cell culture media, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.[12]
-
Temperature changes: Shifting from room temperature or 4°C (where media is often stored) to 37°C can affect compound solubility.[13]
Solutions:
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in DMSO first to achieve a lower concentration. Then, add the final, more diluted DMSO stock to your culture medium.[9]
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution.
-
Increase the final DMSO concentration (with caution): If precipitation persists, you could try slightly increasing the final DMSO concentration, but be mindful of potential toxicity to your cells and always include the appropriate vehicle control.
-
Vortex during dilution: When adding the this compound stock to the media, vortex or gently mix the media to ensure rapid and even dispersion.
-
Microscopic examination: After preparing the final working solution, it's good practice to check a drop under a microscope to ensure no precipitates are visible before adding it to your cells.[11]
Q6: My experiment with this compound is showing inconsistent or no effect. What could be the reason?
Inconsistent results or a lack of expected biological activity can stem from issues with compound stability and handling.
Potential Causes:
-
Degradation of this compound: The compound may be degrading in the stock solution due to improper storage or in the cell culture media during the incubation period. Factors like temperature, pH, light exposure, and enzymatic activity can affect the stability of small molecules.[14][15][16]
-
Interaction with serum proteins: Components of FBS can bind to small molecules, reducing their effective concentration and bioavailability to the cells.[12]
-
Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, lowering the actual concentration in the media.
-
Incorrect initial concentration: Errors in weighing the compound or in calculations during stock solution preparation can lead to an incorrect final concentration.
Solutions:
-
Prepare fresh working solutions: For each experiment, prepare a fresh dilution of this compound in cell culture media from a frozen stock aliquot.
-
Minimize light exposure: Protect the this compound stock and working solutions from light, as light can cause degradation of photosensitive compounds.[17]
-
Consider serum concentration: If you suspect interaction with serum proteins, you could try reducing the serum concentration in your media during the treatment period, if your cells can tolerate it.
-
Use low-binding plasticware: For sensitive experiments, consider using low-protein-binding microplates and tubes.
-
Verify stock solution integrity: If you continue to see issues, consider preparing a fresh stock solution from a new vial of the compound.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (FLAP) | 2 nM | [1] |
| IC50 (LTB4 production) | 39 nM | [1] |
| Storage of DMSO Stock | -20°C for 1 month; -80°C for 6 months | [1] |
| Recommended Final DMSO % | < 0.1% | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound powder, anhydrous DMSO (sterile-filtered), sterile microcentrifuge tubes.
-
Calculation: Determine the volume of DMSO required to dissolve the entire amount of this compound powder to a final concentration of 10 mM. (Molecular Weight of this compound: 446.52 g/mol ).
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed complete cell culture medium (containing serum and other supplements).
-
Serial Dilution (Example for 10 µM final concentration): a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of DMSO to get a 100 µM solution. b. Further dilute this 100 µM solution by adding 10 µL to 990 µL of pre-warmed cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration in this example would be 0.1%.
-
Mixing: Gently vortex or invert the tube to mix the working solution thoroughly.
-
Application: Immediately add the freshly prepared working solution to your cell cultures.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - AstraZeneca - AdisInsight [adisinsight.springer.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Type 2 inflammation and biological therapies in asthma: Targeted medicine taking flight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for Uncontrolled Asthma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. Cell Culture Media: A Review [labome.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Factors affecting stability of drugs | PPTX [slideshare.net]
- 15. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 16. researchgate.net [researchgate.net]
- 17. nucleusbiologics.com [nucleusbiologics.com]
Technical Support Center: Enhancing the Oral Bioavailability of FLAP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental phase of improving the oral bioavailability of 5-Lipoxygenase-Activating Protein (FLAP) inhibitors.
Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during your in vitro and in vivo experiments.
Question: My FLAP inhibitor shows poor aqueous solubility, leading to inconsistent results in my in vitro dissolution assays. What can I do?
Answer:
Poor aqueous solubility is a common characteristic of FLAP inhibitors due to their lipophilic nature. Here are several strategies you can employ to improve dissolution and achieve more reliable in vitro data:
-
Particle Size Reduction: Decreasing the particle size of your compound increases the surface area available for dissolution. Techniques like micronization or nanomilling can be effective.
-
Formulation with Surfactants: Incorporating pharmaceutically acceptable surfactants (e.g., Tween®, Span®, Cremophor®) can improve the wettability and solubilization of the inhibitor. Start with low concentrations and screen a panel of surfactants to find the most effective one with the lowest toxicity profile for your in vitro model.
-
pH Modification: If your FLAP inhibitor has ionizable groups, adjusting the pH of the dissolution medium to favor the ionized form can significantly enhance solubility. Determine the pKa of your compound to guide the pH adjustment.
-
Use of Co-solvents: Employing a co-solvent system (e.g., water-PEG 400, water-ethanol) can increase the solubility of lipophilic compounds. However, be mindful of the potential for co-solvents to affect cell-based assays downstream.
-
Amorphous Solid Dispersions: Creating a solid dispersion of your inhibitor in a hydrophilic polymer matrix (e.g., PVP, HPMC) can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
Question: I am observing low permeability of my FLAP inhibitor in my Caco-2 cell permeability assay, despite its high lipophilicity. What could be the reason, and how can I address it?
Answer:
Low permeability in Caco-2 assays for a lipophilic compound can be counterintuitive but may be explained by several factors:
-
High Efflux Ratio: Your FLAP inhibitor might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells. This would result in high basal-to-apical transport and low net apical-to-basal permeability. To confirm this, you can perform the permeability assay in the presence of known efflux inhibitors (e.g., verapamil for P-gp).
-
Poor Apical Solubility: Even with good overall aqueous solubility, the concentration of the dissolved drug at the apical surface of the Caco-2 monolayer might be too low for effective passive diffusion. Ensure your formulation in the donor compartment is optimized for maximum solubility.
-
Cell Monolayer Integrity: Verify the integrity of your Caco-2 monolayers using transepithelial electrical resistance (TEER) measurements and the permeability of a paracellular marker (e.g., Lucifer yellow). Leaky monolayers can lead to inaccurate permeability assessments.
-
Metabolism by Caco-2 Cells: Caco-2 cells express some metabolic enzymes. Your inhibitor might be metabolized during transit, leading to an underestimation of its permeability. Analyze the receiver compartment for potential metabolites.
Question: My in vivo pharmacokinetic study in rodents shows very low and highly variable oral bioavailability for my FLAP inhibitor formulation. How can I troubleshoot this?
Answer:
Low and variable oral bioavailability in vivo is a significant hurdle. Here’s a systematic approach to identify and address the potential causes:
-
First-Pass Metabolism: FLAP inhibitors can be subject to extensive first-pass metabolism in the gut wall and liver. To assess this, compare the AUC (Area Under the Curve) after oral administration with the AUC after intravenous (IV) administration. A significantly lower oral AUC suggests high first-pass metabolism.
-
Poor in vivo Dissolution and Solubility: The gastrointestinal (GI) environment is complex. Your formulation may not be providing adequate solubilization in the GI tract. Consider lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and promote lymphatic absorption, potentially bypassing some first-pass metabolism.
-
Food Effects: The presence of food can significantly impact the absorption of lipophilic drugs. Conduct your pharmacokinetic studies in both fasted and fed states to understand the effect of food on your formulation's performance. High-fat meals can sometimes enhance the absorption of lipophilic compounds.
-
Instability in GI Fluids: Your FLAP inhibitor may be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine. You can assess the stability of your compound in simulated gastric and intestinal fluids (SGF and SIF).
-
Animal Model Selection: Ensure the chosen animal model is appropriate. There can be species differences in metabolic enzymes and transporters.
Frequently Asked Questions (FAQs)
What are FLAP inhibitors and why is their oral bioavailability a challenge?
5-Lipoxygenase-Activating Protein (FLAP) is a key protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in various inflammatory diseases like asthma and atherosclerosis. FLAP inhibitors block the production of leukotrienes and have therapeutic potential. A major challenge in their development is their typically high lipophilicity. This property, while often good for cell membrane penetration, leads to poor aqueous solubility, which is a prerequisite for absorption in the gastrointestinal tract, thus resulting in low and variable oral bioavailability.
What are the most promising formulation strategies to improve the oral bioavailability of FLAP inhibitors?
Given the lipophilic nature of most FLAP inhibitors, lipid-based formulations are a highly promising strategy. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract, enhancing drug solubilization and absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are nanoparticulate systems that can encapsulate the drug, protect it from degradation, and potentially enhance its absorption.
-
Amorphous Solid Dispersions: As mentioned in the troubleshooting section, this technique can significantly improve the dissolution rate and extent of poorly soluble drugs.
What in vitro models are essential for screening FLAP inhibitor formulations for improved oral bioavailability?
A tiered approach using in vitro models is crucial for efficient screening:
-
Kinetic Solubility Assays: In biorelevant media (e.g., FaSSIF, FeSSIF) to mimic the fed and fasted states of the small intestine.
-
In Vitro Dissolution/Precipitation Studies: To assess how well the formulation maintains the drug in a dissolved state upon dilution in aqueous media.
-
Caco-2 Permeability Assays: To evaluate the intestinal permeability and identify potential efflux liabilities.
-
In Vitro Metabolism Assays: Using liver microsomes or hepatocytes to predict the extent of first-pass metabolism.
Which animal models are commonly used for pharmacokinetic studies of oral FLAP inhibitors?
Rodents, particularly rats and mice, are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and well-established protocols. Larger animal models like dogs or minipigs may be used in later stages of preclinical development as their gastrointestinal physiology is more similar to humans.
Quantitative Data on Formulation Strategies
The following table summarizes hypothetical quantitative data for different formulation strategies applied to a model FLAP inhibitor to illustrate potential improvements in oral bioavailability.
| Formulation Strategy | Drug Load (%) | In Vitro Dissolution (in FaSSIF, %) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Rat Oral Bioavailability (%) |
| Unformulated API | 100 | < 5 | 0.5 (High Efflux) | < 2 |
| Micronized API | 100 | 25 | 0.6 (High Efflux) | 5 |
| Solid Dispersion (1:5 Drug:PVP) | 16.7 | 85 | 1.2 | 25 |
| SEDDS Formulation | 10 | 95 | 3.5 | 45 |
Key Experimental Protocols
1. Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a FLAP inhibitor and identify potential P-gp mediated efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Permeability Study (A-B):
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test formulation of the FLAP inhibitor (e.g., dissolved in HBSS with a low percentage of a non-toxic solubilizing agent) to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Study (B-A):
-
Add the test formulation to the basolateral (B) side and fresh HBSS to the apical (A) side to assess efflux.
-
-
Efflux Inhibition:
-
Repeat the A-B and B-A permeability studies in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) to determine if the FLAP inhibitor is a P-gp substrate.
-
-
Sample Analysis: Quantify the concentration of the FLAP inhibitor in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests significant efflux.
2. In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a FLAP inhibitor formulation.
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Group Allocation: Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration.
-
Dosing:
-
IV Group: Administer the FLAP inhibitor (dissolved in a suitable vehicle) via the tail vein at a specific dose.
-
PO Group: Administer the FLAP inhibitor formulation via oral gavage at a specific dose.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the FLAP inhibitor in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t½).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Signaling Pathways and Workflows
Caption: The FLAP signaling pathway in leukotriene biosynthesis.
Caption: Experimental workflow for assessing oral bioavailability.
Addressing variability in Atuliflapon experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atuliflapon.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and sources of variability that may be encountered during in vitro and in vivo experiments with this compound.
Q1: We are observing high variability in our leukotriene measurements between experiments. What are the potential causes?
A1: Variability in leukotriene measurements is a common challenge. Several factors can contribute to this:
-
Cell-Based Assay Variability:
-
Cell Passage Number: Use cells with a consistent and low passage number, as prolonged culturing can alter cellular responses.
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can impact cell health and response to stimuli.
-
Stimulation Conditions: The concentration and incubation time of the stimulus (e.g., calcium ionophore A23187) should be precisely controlled.
-
-
Sample Handling and Stability:
-
Leukotriene Instability: Leukotrienes are sensitive to degradation. Process samples promptly and store them at -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Sample Matrix Effects: The biological matrix (e.g., plasma, cell culture media) can interfere with assay performance. It is crucial to use appropriate sample preparation techniques, such as solid-phase extraction.
-
-
Analytical Method Variability:
-
Immunoassays (ELISA): Be mindful of potential cross-reactivity with other eicosanoids. Ensure the use of a validated and specific ELISA kit.[2]
-
Mass Spectrometry (LC-MS/MS): While highly specific, variability can arise from sample preparation, instrument calibration, and data analysis. Use of stable isotope-labeled internal standards is critical for accurate quantification.[3][4]
-
-
Biological Variability:
-
Diurnal Variation: The in vivo production of leukotrienes can exhibit diurnal variation. For clinical studies, it is important to consider the timing of sample collection.[5]
-
Q2: Our in vitro IC50 values for this compound are inconsistent with published data. What could be the reason?
A2: Discrepancies in IC50 values can arise from several experimental differences:
-
Cell Line Differences: The potency of this compound can vary between different cell types due to variations in the expression of FLAP and other components of the 5-lipoxygenase pathway.
-
Assay Format: The specific conditions of the assay, such as the stimulus used, incubation times, and the endpoint measured (e.g., LTB4, cys-LTs), can all influence the calculated IC50 value.
-
Plasma Protein Binding: In assays using serum or plasma, the high plasma protein binding of this compound can reduce its free concentration, leading to an apparently higher IC50. When comparing data, it is important to consider the protein concentration in the assay medium.
-
Calculation Method: Different software and models for calculating IC50 values can yield slightly different results. Ensure a consistent method of calculation is used.[6][7]
Q3: We are having trouble with the solubility of this compound in our aqueous assay buffer. What is the recommended solvent?
A3: this compound is a lipophilic molecule with low aqueous solubility. For in vitro experiments, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then diluted into the aqueous assay buffer to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity or off-target effects. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, or SBE-β-CD in saline have been reported.[5]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |
| FLAP Binding Assay | FLAP | - | 2 | [5] |
| LTB4 Production Assay | FLAP | Human Whole Blood | 39 | [5] |
| Mrp2 Inhibition Assay | Mrp2 | Sf21 insect cells | 74,000 | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single 200 mg Oral Dose)
| Parameter | Value (Geometric Mean) | Range |
| Tmax (h) | 1.5 (median) | 1.0 - 2.0 |
| Cmax (nmol/L) | 1780 | - |
| AUC0-inf (nmol*h/L) | 17700 | - |
| Terminal Half-life (h) | 19.7 | 14.1 - 39.2 |
| Apparent Plasma Clearance (CL/F) (L/h) | 93.9 | - |
| Apparent Volume of Distribution (Vz/F) (L) | 2662 | - |
| Data adapted from a study in healthy male subjects.[1] |
Experimental Protocols
Protocol 1: Human Whole Blood Assay for LTB4 Inhibition
Objective: To determine the in vitro potency of this compound in inhibiting leukotriene B4 (LTB4) production in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
This compound stock solution (in DMSO).
-
Calcium ionophore A23187 (stimulus).
-
Phosphate-buffered saline (PBS).
-
Methanol (for quenching).
-
Internal standard (e.g., LTB4-d4).
-
Solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system.
Procedure:
-
Blood Collection: Collect fresh human blood into tubes containing heparin anticoagulant.
-
Compound Incubation: Aliquot whole blood into tubes. Add this compound at various concentrations (or vehicle control) and pre-incubate for 15 minutes at 37°C.
-
Stimulation: Add calcium ionophore A23187 to a final concentration of 10 µM to stimulate leukotriene synthesis. Incubate for 30 minutes at 37°C.
-
Reaction Quenching: Stop the reaction by adding ice-cold methanol.
-
Sample Preparation:
-
Add an internal standard (LTB4-d4).
-
Centrifuge to pellet cellular debris.
-
Perform solid-phase extraction (SPE) on the supernatant to purify and concentrate the leukotrienes.
-
-
LC-MS/MS Analysis: Analyze the extracted samples by a validated LC-MS/MS method to quantify LTB4 levels.
-
Data Analysis: Calculate the percent inhibition of LTB4 production at each this compound concentration compared to the vehicle control. Determine the IC50 value using a suitable curve-fitting model.
Protocol 2: Cell-Based Leukotriene Biosynthesis Assay
Objective: To assess the inhibitory effect of this compound on leukotriene production in a cell-based model.
Materials:
-
Leukocyte cell line (e.g., THP-1, U937) or primary human monocytes.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (in DMSO).
-
Stimulating agent (e.g., calcium ionophore A23187 or zymosan).
-
Assay buffer (e.g., HBSS).
-
ELISA kit for LTB4 or cys-LTs, or an LC-MS/MS system.
Procedure:
-
Cell Culture and Seeding: Culture cells to the appropriate density and seed them into 96-well plates. Allow cells to adhere if necessary.
-
Compound Treatment: Replace the culture medium with assay buffer containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 15-30 minutes at 37°C.
-
Cell Stimulation: Add the stimulating agent to each well and incubate for the optimized time (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Centrifuge the plate and collect the supernatant for leukotriene analysis.
-
Leukotriene Quantification: Measure the concentration of LTB4 or cys-LTs in the supernatant using a validated ELISA kit or by LC-MS/MS.
-
Data Analysis: Determine the percent inhibition of leukotriene production for each this compound concentration and calculate the IC50 value.
Mandatory Visualizations
Caption: this compound's mechanism of action in the 5-lipoxygenase pathway.
Caption: General workflow for in vitro this compound experiments.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. Disposition of orally administered this compound, a novel 5‐lipoxygenase‐activating protein inhibitor in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Leukotriene Levels Post-Atuliflapon Treatment
This technical support guide provides researchers, scientists, and drug development professionals with essential information for accurately measuring leukotriene levels following treatment with Atuliflapon.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect leukotrienes?
This compound (also known as AZD5718) is an orally active, selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial protein required for the biosynthesis of leukotrienes, which are potent inflammatory lipid mediators.[3][4] By binding to FLAP, this compound blocks the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][3] This mechanism makes it a broad-spectrum leukotriene modifier.[3]
Q2: Which specific leukotrienes are the most important to measure after this compound treatment?
The primary biomarkers used to assess the pharmacodynamic effect of this compound and other FLAP inhibitors are:
-
Leukotriene B4 (LTB4): Typically measured in plasma or whole blood after ex vivo stimulation with a calcium ionophore.[5][6][7] This assesses the capacity of leukocytes to produce LTB4.
-
Urinary Leukotriene E4 (uLTE4): LTE4 is the stable, terminal metabolite of the cysteinyl leukotrienes.[4][8] Its measurement in urine provides a non-invasive way to assess systemic, whole-body cysteinyl leukotriene production.[8][9]
Q3: What biological samples are recommended for measuring leukotriene levels?
The choice of sample depends on the specific leukotriene being measured and the research question.
| Sample Type | Target Leukotriene | Rationale & Considerations |
| Urine | Leukotriene E4 (LTE4) | Highly Recommended. Non-invasive collection, reflects systemic leukotriene production, and LTE4 is a stable metabolite.[9][10] Results are often normalized to urinary creatinine to account for variations in dilution.[8][9] |
| Whole Blood / Plasma | Leukotriene B4 (LTB4) | Recommended for ex vivo stimulation assays. Endogenous LTB4 levels in unstimulated plasma are often too low to detect reliably.[9][11] Ex vivo stimulation provides a robust measure of the inhibitory effect of the drug on LTB4 synthesis capacity.[5][12] |
| Serum | LTB4, LTE4 | Can be used, but plasma is often preferred to avoid potential artifactual eicosanoid generation during clotting.[13][14] |
| Sputum / Bronchoalveolar Lavage (BAL) Fluid | LTB4, LTC4, LTD4, LTE4 | Provides a direct measure of leukotriene production in the airways.[9] Useful for studies focused on respiratory diseases.[3][15] |
Q4: What are the primary analytical methods for quantifying leukotrienes?
The two most common and validated methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Method | Principle | Key Advantages | Key Limitations |
| ELISA | Competitive immunoassay based on antibody-antigen binding.[16][17] | High-throughput, relatively low cost, commercially available kits.[9][16] | Potential for cross-reactivity with other eicosanoids, which may lead to less specificity and higher reported values compared to LC-MS/MS.[11][18] |
| LC-MS/MS | Separates compounds by chromatography and detects them based on their unique mass-to-charge ratio.[12][19] | Gold Standard. High sensitivity and specificity, allows for simultaneous measurement of multiple leukotrienes and their isomers.[8][11][19][20] | Lower throughput, requires specialized equipment and expertise, higher cost per sample.[21] |
Q5: What level of leukotriene suppression should I expect with this compound treatment?
This compound is a potent inhibitor of leukotriene production.
-
In vitro studies show it inhibits LTB4 production in human whole blood with an IC50 of 39 nM.[1]
-
It has demonstrated a dose-dependent suppression of leukotriene production greater than 90% over a 24-hour period.[1]
-
Clinical studies in healthy volunteers and patients have shown that this compound potently reduces both urinary LTE4 levels and ex vivo LTB4 synthesis.[5][6][7] Effective inhibition is considered to be >80%.[5]
Troubleshooting Guide
Issue 1: Leukotriene levels are not suppressed after this compound treatment.
-
Question: I've treated my samples/subjects with this compound, but my assay shows no significant decrease in LTB4 or LTE4. What could be wrong?
-
Answer:
-
Confirm Drug Activity and Dose: Ensure the this compound used is of high purity and has been stored correctly. Verify that the concentration or dose administered is sufficient to achieve the expected >80% inhibition.[1][5]
-
Check Sample Handling: Leukotrienes are lipids that can be unstable. Endogenous LTB4 is known to be unstable in plasma during storage.[11] Ensure samples were processed promptly and stored at ≤ -20°C (or -80°C for long-term storage) in appropriate collection tubes (e.g., using EDTA as an anticoagulant for plasma).[11][13] Avoid repeated freeze-thaw cycles.[13]
-
Validate Assay Performance: Run appropriate quality controls, including a standard curve and positive/negative controls. If using an ELISA, consider the possibility of non-specific binding or cross-reactivity that might mask the true suppressed level. It may be necessary to confirm results with a more specific method like LC-MS/MS.[11]
-
Review Ex Vivo Stimulation Protocol (for LTB4): Ensure the calcium ionophore stimulation is robust enough to produce a strong signal in untreated control samples. Inconsistent stimulation will lead to variable results.
-
Issue 2: High variability between replicate samples.
-
Question: My leukotriene measurements show high coefficients of variation (%CV) even within the same treatment group. How can I reduce this variability?
-
Answer:
-
Standardize Sample Collection: For urinary LTE4, consider collecting 24-hour urine samples or normalizing results to creatinine concentration to account for differences in hydration.[9][22] For blood samples, standardize the time of day for collection and the time between collection and processing.
-
Refine Pipetting and Dilution Technique: Leukotriene assays measure analytes in the picogram/mL range, making them highly sensitive to pipetting errors.[14] Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Control for Pre-analytical Variables: Certain medications (e.g., NSAIDs, Zileuton) can interfere with leukotriene production.[10][23] Ensure subjects have undergone an appropriate washout period. Biological variability is inherent, but standardizing conditions as much as possible will help minimize it.
-
Optimize Sample Purification (if applicable): If using solid-phase extraction (SPE) before analysis, ensure the protocol is followed consistently. Inconsistent recovery during extraction is a major source of variability.[21][24]
-
Issue 3: Discrepancy between ELISA and LC-MS/MS results.
-
Question: My ELISA results show higher leukotriene concentrations than my LC-MS/MS results for the same samples. Why is this happening?
-
Answer: This is a known phenomenon. ELISAs can be less specific and may cross-react with other structurally similar molecules, leading to an overestimation of the true concentration.[11][18] LC-MS/MS separates the target analyte from interfering substances before detection, providing a more accurate and specific measurement.[8] For research requiring high accuracy, LC-MS/MS is the preferred method.[11][19]
Experimental Protocols & Visualizations
Leukotriene Biosynthesis and this compound's Mechanism of Action
This compound inhibits FLAP, preventing the transfer of arachidonic acid to the 5-lipoxygenase (5-LOX) enzyme. This action halts the entire leukotriene production cascade.[2][4]
Protocol 1: Urinary LTE4 Measurement by ELISA
This protocol provides a general workflow for a competitive ELISA. Always refer to the specific manufacturer's instructions for the kit being used.[14][24]
Protocol 2: LTB4 Measurement in Whole Blood (Ex Vivo Stimulation) by LC-MS/MS
This protocol outlines the key steps for quantifying LTB4 production capacity post-treatment.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA.
-
Pre-incubation: Aliquot blood and pre-incubate with this compound or vehicle control at 37°C for the desired time.
-
Ex Vivo Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187) and incubate for a specified period (e.g., 15-30 minutes) at 37°C.[12]
-
Stop Reaction & Lyse Cells: Stop the reaction by adding ice-cold methanol or another organic solvent. This also serves to lyse the cells and precipitate proteins.
-
Add Internal Standard: Spike the sample with a stable isotope-labeled internal standard (e.g., LTB4-d4) to correct for sample loss during processing and analysis.[12]
-
Solid-Phase Extraction (SPE): Purify and concentrate the leukotrienes from the plasma matrix using an SPE cartridge (e.g., C18).[20][21]
-
Condition the cartridge with methanol and water.
-
Load the sample.
-
Wash away impurities with a low-percentage organic solvent.
-
Elute the leukotrienes with methanol.
-
-
Sample Evaporation and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute it in the mobile phase used for the LC-MS/MS analysis.[21]
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.
-
Data Analysis: Quantify LTB4 by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Troubleshooting Logic
This diagram provides a logical flow for diagnosing common issues during leukotriene measurement experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 3. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Disposition of orally administered this compound, a novel 5‐lipoxygenase‐activating protein inhibitor in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AZD5718 [openinnovation.astrazeneca.com]
- 8. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of enzyme-linked immunosorbent assays for measurement of leukotrienes and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abbexa.com [abbexa.com]
- 18. Simplified method for measuring urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lipidmaps.org [lipidmaps.org]
- 22. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 23. This compound for Uncontrolled Asthma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 24. novamedline.com [novamedline.com]
Technical Support Center: Interpreting Unexpected Results with Atuliflapon
Welcome to the technical support center for atuliflapon. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results during experiments with this potent 5-lipoxygenase-activating protein (FLAP) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your in vitro and in vivo experiments with this compound in a question-and-answer format.
In Vitro Cellular Assays
Question 1: Why am I observing lower than expected potency (higher IC50) of this compound in my whole blood or high-serum cell culture experiments compared to cell-free or low-serum assays?
Possible Cause: this compound, like many lipophilic FLAP inhibitors, may exhibit strong binding to plasma proteins, such as albumin. This binding reduces the free concentration of the inhibitor available to interact with its target, FLAP, within the cells, leading to an apparent decrease in potency.
Troubleshooting Steps:
-
Quantify Free Concentration: If possible, measure the free concentration of this compound in your experimental medium containing serum or plasma.
-
Adjust Concentration: Based on the protein binding percentage, you may need to use a higher total concentration of this compound in high-serum or whole blood assays to achieve the desired effective concentration.
-
Use Serum-Free or Low-Serum Conditions: For initial characterization and mechanistic studies, consider using serum-free or low-serum (e.g., <1%) conditions to minimize the confounding effect of protein binding.
-
Compare with Known Standards: Include a well-characterized FLAP inhibitor with known protein binding properties as a positive control to validate your assay system.
Question 2: I am seeing a decrease in cell viability in my cultures treated with this compound, even at concentrations where I expect specific FLAP inhibition. Is this expected?
Possible Cause: While this compound is a selective FLAP inhibitor, some compounds in this class, such as MK886, have been reported to induce apoptosis independently of FLAP, particularly at higher concentrations and after prolonged incubation.[1][2] This off-target effect might be related to oxidative stress or other mechanisms.
Troubleshooting Steps:
-
Dose-Response and Time-Course for Viability: Perform a detailed dose-response and time-course experiment to determine the concentration and duration at which this compound affects cell viability in your specific cell type. Use a sensitive cell viability assay (e.g., MTS or CellTiter-Glo®).
-
Apoptosis Assays: To confirm if the observed cell death is due to apoptosis, perform assays for caspase activation (e.g., Caspase-3/7 activity assay) or use annexin V staining.
-
Use a More Specific FLAP Inhibitor as a Control: If available, compare the effects of this compound with another structurally different and highly specific FLAP inhibitor to see if the viability effect is a class-wide or compound-specific issue.
-
Shorten Incubation Time: For functional assays measuring leukotriene synthesis, use the shortest effective incubation time with this compound to minimize potential cytotoxicity.
Question 3: My leukotriene (e.g., LTB4, LTC4) measurements using an ELISA kit show high background and significant well-to-well variability. How can I improve my results?
Possible Cause: High background and variability in ELISAs can stem from several factors, including insufficient washing, inadequate blocking, or issues with sample preparation.
Troubleshooting Steps:
-
Optimize Washing: Increase the number of wash steps and ensure complete removal of the wash buffer after each step. A short soaking period (e.g., 30 seconds) with the wash buffer can also help reduce background.[3][4]
-
Improve Blocking: Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[4]
-
Sample Purity: Ensure that your samples are free of precipitates and organic solvents that might interfere with the assay.[5]
-
Check for "Edge Effects": Uneven temperature across the plate during incubation can lead to higher background in the outer wells. Using a plate shaker for incubations and avoiding stacking plates can mitigate this.[3]
-
Review Standard Curve Preparation: Inaccurate serial dilutions of the standard will lead to a poor standard curve and unreliable quantification. Ensure thorough mixing at each dilution step.
In Vivo Experiments
Question 4: I am not observing the expected inhibitory effect of this compound on leukotriene production in my rodent (mouse or rat) model of inflammation. Why might this be?
Possible Cause: Preclinical data indicates that this compound is inactive in inhibiting leukotriene production in rat and mouse blood.[3] This species-specific difference is a critical consideration for in vivo studies.
Troubleshooting Steps:
-
Select an Appropriate Animal Model: For in vivo efficacy studies of this compound, consider using species where the compound has demonstrated activity, such as dogs or rabbits.[3]
-
Confirm Target Engagement in a Relevant Species: If you must use rodents, it is crucial to first confirm that this compound can engage with and inhibit FLAP in your target tissue within that species. This may require developing a specific assay for rodent FLAP activity.
-
Consider Alternative FLAP Inhibitors: If your research is restricted to rodent models, you may need to use a different FLAP inhibitor that is known to be active in these species.
Data Interpretation
Question 5: While this compound effectively inhibits pro-inflammatory leukotrienes, I am concerned about its potential impact on specialized pro-resolving mediators (SPMs), as 5-lipoxygenase is also involved in their synthesis. How should I interpret this?
Possible Cause: The 5-lipoxygenase (5-LOX) pathway is a branch point for the production of both pro-inflammatory leukotrienes and pro-resolving SPMs like lipoxins and resolvins.[6][7] Inhibition of FLAP could potentially affect the synthesis of both classes of molecules. However, some studies suggest that the formation of certain SPMs may be FLAP-independent.[8]
Troubleshooting and Interpretation Steps:
-
Measure SPMs: To directly assess the impact of this compound on the resolution of inflammation, measure the levels of relevant SPMs (e.g., Lipoxin A4, Resolvin D1) in your experimental system using sensitive techniques like LC-MS/MS.
-
Assess the Net Effect on Inflammation: The overall biological outcome will depend on the balance between the reduction in pro-inflammatory leukotrienes and any potential alteration in SPM levels. Analyze multiple markers of inflammation and resolution in your model system.
-
Consider the Cellular Context: The role of FLAP in SPM biosynthesis may be cell-type specific. Interpret your results in the context of the specific cells and tissues you are studying.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/System | Reference |
| FLAP IC50 | 2 nM | Not specified | [1][9] |
| LTB4 IC50 | 39 nM | Not specified | [1][9] |
| LTB4 Inhibition | >90% suppression over 24h | Not specified | [1][9] |
| Cytotoxicity (THP-1 cells) | > 250 µM | THP-1 | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single 200 mg Oral Dose)
| Parameter | Value | Unit | Reference |
| Tmax (median) | 1.5 | hours | [10] |
| Terminal Half-life | ~20 | hours | [10] |
| Major Metabolite | Direct N-glucuronide | - | [10] |
| Excretion | 79.3% in feces, 5.9% in urine | % of dose | [10] |
Detailed Experimental Protocols
Protocol 1: In Vitro Leukotriene B4 (LTB4) Inhibition Assay in Human Whole Blood
-
Blood Collection: Collect fresh human blood from healthy donors into heparinized tubes.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMSO to create a range of concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.
-
Incubation with this compound: Add 1 µL of the diluted this compound or DMSO (vehicle control) to 1 mL of whole blood in a polypropylene tube. Mix gently and pre-incubate for 15 minutes at 37°C.
-
Stimulation: Stimulate leukotriene synthesis by adding a calcium ionophore (e.g., A23187) to a final concentration of 10 µM.
-
Incubation: Incubate for 30 minutes at 37°C with gentle agitation.
-
Termination and Sample Preparation: Stop the reaction by placing the tubes on ice and adding 2 volumes of ice-cold methanol. Vortex and centrifuge at 2000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
LTB4 Quantification: Collect the supernatant and measure the LTB4 concentration using a validated LTB4 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of LTB4 production for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Seed your cells of interest (e.g., THP-1 monocytes) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for assessing this compound's inhibitory activity.
References
- 1. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. arp1.com [arp1.com]
- 5. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specialized pro-resolving lipid mediators: A new class of non-immunosuppressive and non-opioid analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Disposition of orally administered this compound, a novel 5‐lipoxygenase‐activating protein inhibitor in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of FLAP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 5-Lipoxygenase-Activating Protein (FLAP) inhibitors, supported by experimental data. FLAP is a critical protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in a range of diseases, including asthma, cardiovascular conditions, and allergic responses.
This guide summarizes key quantitative data, details the experimental protocols used for inhibitor evaluation, and visualizes the associated biological pathways and workflows to aid in the selection and application of these pharmacological tools.
Quantitative Performance of FLAP Inhibitors
The inhibitory potency of several prominent FLAP inhibitors has been evaluated across various assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The table below summarizes the reported IC50 values for key FLAP inhibitors in different experimental settings. It is important to note that direct comparisons should be made with caution, as the data are compiled from various studies that may employ slightly different experimental conditions.
| Inhibitor | FLAP Binding Assay IC50 (nM) | Human Whole Blood Assay IC50 (nM) | Cellular Leukotriene Biosynthesis Assay IC50 (nM) |
| MK-886 | 30[1][2][3] | 1100[1][3] | 3 (in intact leukocytes)[1][3] |
| Atuliflapon (AZD5718) | 6.0 - 6.3[2][4] | 39[5] | 2 (inhibition of FLAP)[1][3] |
| Fiboflapon (GSK2190915) | 2.6 - 2.9[1][2] | 76[1] | - |
| BI 665915 | 1.7[1][2][3] | 45[1][3] | - |
| Quiflapon (MK-0591) | 1.6[1][2] | - | 3.1 (in intact human PMNLs)[1] |
| AM-103 | 4.2[1][3] | - | - |
| Veliflapon (BAY X 1005) | - | - | - |
| ABT-080 | - | - | 20 (ionophore-stimulated LTB4 formation)[2] |
Signaling Pathway and Mechanism of Action
FLAP inhibitors function by binding to the 5-Lipoxygenase-Activating Protein, which is a crucial transfer protein in the leukotriene biosynthesis pathway. This binding event prevents FLAP from presenting arachidonic acid to the 5-lipoxygenase (5-LO) enzyme, thereby inhibiting the production of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of FLAP inhibitors.
FLAP Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the FLAP protein.
Objective: To measure the IC50 value of a test compound by quantifying its ability to displace a radiolabeled ligand from the FLAP protein.
Materials:
-
Human cell membranes expressing FLAP (e.g., from HL-60 cells).
-
Radioligand: [3H]-MK-886.
-
Test FLAP inhibitor compounds.
-
Binding buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Prepare a dilution series of the test FLAP inhibitor.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]-MK-886) at a fixed concentration, and varying concentrations of the test inhibitor.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by vacuum filtration through the filter plates.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
The IC50 value is calculated as the concentration of the test inhibitor that causes a 50% reduction in the specific binding of the radioligand.
Human Whole Blood Assay for Leukotriene B4 Production
This ex vivo assay measures the ability of a FLAP inhibitor to block the synthesis of leukotriene B4 (LTB4) in a physiologically relevant matrix.
Objective: To determine the IC50 value of a test compound for the inhibition of LTB4 production in human whole blood.
Materials:
-
Freshly drawn human whole blood.
-
Calcium ionophore A23187 (stimulant).
-
Test FLAP inhibitor compounds.
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4.
-
Plate reader.
Protocol:
-
Pre-incubate aliquots of whole blood with various concentrations of the test FLAP inhibitor.
-
Stimulate leukotriene synthesis by adding a calcium ionophore (e.g., A23187).[8]
-
Incubate the samples to allow for LTB4 production.
-
Stop the reaction and separate the plasma.
-
Quantify the amount of LTB4 in the plasma using a competitive ELISA.
-
The IC50 value is determined as the concentration of the inhibitor that reduces LTB4 production by 50% compared to the vehicle control.
Urinary Leukotriene E4 (LTE4) Assay
This in vivo assay is used to assess the pharmacodynamic effect of a FLAP inhibitor by measuring the level of a stable leukotriene metabolite in urine.
Objective: To evaluate the in vivo efficacy of a FLAP inhibitor by measuring the reduction in urinary LTE4 levels in clinical trial subjects.
Materials:
-
Urine samples collected from subjects before and after administration of the FLAP inhibitor.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Internal standards for LTE4.
Protocol:
-
Collect urine samples from subjects at baseline and at various time points after receiving the FLAP inhibitor.
-
Prepare the urine samples for analysis, which may include a purification step.
-
Analyze the concentration of LTE4 in the samples using a validated LC-MS/MS method.[9]
-
Normalize the LTE4 concentration to the urinary creatinine level to account for variations in urine dilution.
-
The efficacy of the inhibitor is determined by the percentage reduction in urinary LTE4 levels from baseline.
Experimental Workflow
The general workflow for screening and characterizing FLAP inhibitors involves a multi-step process, from initial high-throughput screening to in vivo efficacy studies.
This guide provides a foundational understanding of the comparative performance and evaluation of FLAP inhibitors. For more in-depth information, researchers are encouraged to consult the primary literature cited. The provided protocols offer a starting point for the in-house evaluation of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Atuliflapon's Cross-reactivity with Lipoxygenase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of atuliflapon, a potent inhibitor of the 5-lipoxygenase activating protein (FLAP), with other major lipoxygenase (LOX) isoforms, specifically 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX). The objective is to present the available experimental data to inform research and development decisions.
Introduction to this compound and the Lipoxygenase Family
This compound (formerly AZD5718) is an orally active small molecule that functions as a potent inhibitor of the 5-lipoxygenase activating protein (FLAP)[1]. FLAP is an integral membrane protein essential for the activation of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes[2]. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By inhibiting FLAP, this compound effectively suppresses the production of leukotrienes, such as Leukotriene B4 (LTB4)[1][3].
The lipoxygenase family of enzymes, including 5-LOX, 12-LOX, and 15-LOX, play crucial roles in the metabolism of polyunsaturated fatty acids, leading to the generation of a diverse array of bioactive lipid mediators. While 5-LOX is primarily associated with leukotriene production, 12-LOX and 15-LOX produce hydroxyeicosatetraenoic acids (HETEs) and other metabolites involved in various physiological and pathological processes. Understanding the selectivity profile of a lipoxygenase pathway inhibitor is therefore critical for predicting its therapeutic efficacy and potential off-target effects.
Quantitative Comparison of Inhibitory Activity
This compound's inhibitory activity has been well-characterized against FLAP and the downstream 5-LOX pathway. However, to date, there is a notable lack of publicly available experimental data specifically quantifying the cross-reactivity of this compound with 12-LOX and 15-LOX. The primary focus of published research has been on its high-potency inhibition of FLAP.
The table below summarizes the known inhibitory concentrations of this compound for the 5-LOX pathway.
| Target | Parameter | Value | Notes |
| 5-Lipoxygenase Activating Protein (FLAP) | IC50 | 2 nM | Orally active inhibitor[1]. |
| Leukotriene B4 (LTB4) Production | IC50 | 39 nM | Measured in human whole blood[1]. |
| 12-Lipoxygenase (12-LOX) | IC50 / Ki | Data Not Available | No published studies have reported direct inhibition of 12-LOX by this compound. |
| 15-Lipoxygenase (15-LOX) | IC50 / Ki | Data Not Available | No published studies have reported direct inhibition of 15-LOX by this compound. |
Note: The absence of data for 12-LOX and 15-LOX is a significant gap in the current understanding of this compound's selectivity profile. One study has suggested that the activities of 12/15-LOX are not affected by FLAP, which would imply that a FLAP inhibitor like this compound would be selective for the 5-LOX pathway[4]. However, direct experimental evidence is required to confirm this.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism of action and how its selectivity would be experimentally determined, the following diagrams illustrate the 5-LOX signaling pathway and a general workflow for assessing lipoxygenase inhibition.
Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound against lipoxygenase isoforms.
Experimental Protocols
While specific protocols for testing this compound against 12-LOX and 15-LOX are not available, the following are generalized methodologies for conducting lipoxygenase inhibitor screening assays, which would be suitable for determining the cross-reactivity of this compound.
General Lipoxygenase (12-LOX and 15-LOX) Inhibition Assay
This protocol is based on a common spectrophotometric method that measures the formation of conjugated dienes, a product of lipoxygenase activity.
Materials:
-
Purified human recombinant 12-LOX or 15-LOX
-
Arachidonic acid (substrate)
-
This compound
-
Dimethyl sulfoxide (DMSO, for dissolving this compound)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.
-
Prepare a working solution of the lipoxygenase enzyme in the assay buffer.
-
Prepare a working solution of arachidonic acid in an appropriate solvent (e.g., ethanol) and then dilute in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilution or DMSO (for the vehicle control).
-
Add the enzyme solution and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Detection:
-
Immediately measure the increase in absorbance at 234 nm over time using a microplate spectrophotometer. This wavelength corresponds to the formation of the conjugated diene in the product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Conclusion
This compound is a highly potent inhibitor of FLAP, leading to the effective suppression of the 5-LOX pathway and leukotriene biosynthesis. While its activity in this pathway is well-documented, there is a clear absence of direct experimental data on its cross-reactivity with other key lipoxygenase isoforms, 12-LOX and 15-LOX. Based on the known mechanism of FLAP, which is specific to the 5-LOX pathway, it is hypothesized that this compound would exhibit high selectivity. However, empirical data from direct inhibition assays, as outlined in the generalized protocol, are necessary to definitively establish the selectivity profile of this compound and to fully assess its therapeutic potential and off-target effects. Further research in this area is warranted to provide a more complete picture of this compound's interaction with the broader family of lipoxygenase enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disposition of orally administered this compound, a novel 5‐lipoxygenase‐activating protein inhibitor in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD5718 [openinnovation.astrazeneca.com]
- 4. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
Comparative Guide to the Reproducibility of Data on Atuliflapon
This guide provides a comparative analysis of published data on atuliflapon (AZD5718), an inhibitor of 5-lipoxygenase-activating protein (FLAP), for researchers, scientists, and drug development professionals. It compares its performance with alternative FLAP inhibitors, supported by available preclinical and clinical experimental data, to offer a clear perspective on the reproducibility and current standing of this therapeutic agent.
Mechanism of Action: Targeting the Leukotriene Pathway
This compound is a potent, orally active inhibitor of 5-lipoxygenase-activating protein (FLAP).[1] FLAP is an essential scaffolding protein that facilitates the interaction between arachidonic acid (AA) and the enzyme 5-lipoxygenase (5-LO). This interaction is the first committed step in the biosynthesis of leukotrienes, which are powerful inflammatory mediators implicated in the pathophysiology of diseases like asthma.[2] By inhibiting FLAP, this compound effectively blocks the entire leukotriene synthesis pathway, preventing the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2]
Comparative Preclinical Potency
The reproducibility of a compound's biological activity is first established through in vitro assays. The most common method to assess the potency of FLAP inhibitors is a human whole blood assay, which measures the inhibition of LTB4 production following stimulation. This provides a physiologically relevant environment for comparison. Data for this compound is compared with other notable FLAP inhibitors in the table below.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference(s) |
| This compound (AZD5718) | FLAP | LTB₄ Inhibition (Human Whole Blood) | 39 | [1] |
| Fiboflapon (GSK2190915) | FLAP | LTB₄ Inhibition (Human Blood) | 76 | [3] |
| Veliflapon (BAY X 1005) | FLAP | LTB₄ Inhibition (Human Leukocytes) | 220 | [4][5] |
| MK-886 | FLAP | LTB₄ Inhibition (Human Whole Blood) | 1100 | [4] |
| Quiflapon (MK-0591) | FLAP | FLAP Binding Assay | 1.6 | [6] |
| (S)-BI 665915 | FLAP | FLAP Functional (Human Whole Blood) | 45 | [3] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Direct comparison between binding assays and functional whole blood assays should be made with caution due to different experimental conditions.
Experimental Protocols
Human Whole Blood LTB₄ Inhibition Assay
To ensure the reproducibility of potency measurements, a standardized protocol is essential. The method used for this compound and comparable FLAP inhibitors generally follows these steps:
-
Blood Collection: Fresh heparinized whole blood is collected from healthy human donors.
-
Compound Incubation: The blood is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (like DMSO) for a specified period at 37°C.
-
Stimulation: Leukotriene synthesis is initiated by adding a calcium ionophore, such as A23187, which stimulates the 5-LO pathway.[7]
-
Termination and Extraction: After a further incubation period, the reaction is stopped, often by centrifugation to separate plasma. The plasma is then collected and proteins are precipitated.
-
Quantification: The concentration of the resulting LTB₄ is measured using a sensitive analytical method, typically a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[7]
-
Data Analysis: The percentage of LTB₄ inhibition is calculated for each inhibitor concentration relative to the vehicle control. These values are then used to plot a dose-response curve and determine the IC₅₀.
Clinical Trial Design and Reproducibility
While preclinical data establish a compound's mechanism and potency, its clinical efficacy and the reproducibility of its effects must be demonstrated in well-controlled clinical trials. This compound is currently being investigated in the Phase 2a FLASH study for moderate-to-severe asthma.[7] A comparison of its trial design with published data from a trial of another FLAP inhibitor, fiboflapon (GSK2190915), provides insight into the endpoints and methodologies used to generate reproducible clinical data for this drug class.
| Feature | This compound (FLASH Trial) | Fiboflapon (GSK2190915) |
| Trial Identifier | NCT05251259 | NCT01147744 |
| Phase | 2a | 2 |
| Patient Population | Adults with moderate-to-severe uncontrolled asthma on ICS-LABA therapy. | Adults & adolescents (≥12 years) with persistent asthma treated with SABAs only. |
| Primary Endpoint(s) | Efficacy and safety over 12 weeks. Key endpoints include change in lung function (FEV₁) and asthma control (ACQ-6). | Mean change from baseline in trough FEV₁ at the end of the 8-week treatment period. |
| Key Published Results | Ongoing (Estimated Primary Completion: Jan 2026) | No statistically significant difference vs. placebo on the primary endpoint. A 30 mg dose showed nominal significance (0.115 L mean difference in FEV₁) in a sensitivity analysis and improvement in secondary endpoints (day-time symptoms).[2][8] |
This comparison highlights that while the primary lung function endpoint (FEV₁) is a standard for reproducibility in asthma trials, the clinical performance of FLAP inhibitors has been variable. The results of the ongoing FLASH trial are therefore critical for establishing a reproducible clinical benefit for this compound.
Conclusion
The available preclinical data for this compound demonstrates a potent and reproducible inhibitory effect on the FLAP target within the leukotriene pathway, with an IC₅₀ of 39 nM in a robust human whole blood assay.[1] This positions it favorably among other FLAP inhibitors that have been developed. However, the history of this drug class shows that translating preclinical potency into statistically significant and reproducible clinical efficacy in asthma has been challenging, as evidenced by the mixed results from trials of compounds like fiboflapon.[2][8]
The ongoing Phase 2a FLASH trial for this compound is designed with standard, reproducible endpoints for asthma research. Its results are highly anticipated and will be crucial in determining whether this compound can provide a consistent and clinically meaningful benefit for patients with uncontrolled asthma, thereby establishing the reproducibility of its therapeutic effect.
References
- 1. AZD5718 [openinnovation.astrazeneca.com]
- 2. Efficacy, safety and tolerability of GSK2190915, a 5-lipoxygenase activating protein inhibitor, in adults and adolescents with persistent asthma: a randomised dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. FLAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficacy, safety and tolerability of GSK2190915, a 5-lipoxygenase activating protein inhibitor, in adults and adolescents with persistent asthma: a randomised dose-ranging study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Atuliflapon in Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the 5-lipoxygenase-activating protein (FLAP) inhibitor, atuliflapon (AZD5718), with other relevant FLAP inhibitors. The data presented is based on preclinical studies in various animal species, offering insights into the compound's efficacy and potential therapeutic applications.
This compound is a potent and reversible FLAP inhibitor that has been investigated for the treatment of inflammatory diseases such as asthma and coronary artery disease. A key characteristic of this compound is its species-specific activity; it is inactive in rodent species (rats and mice) but demonstrates potent inhibition of leukotriene production in dogs and rabbits, with a potency similar to that observed in humans.
Quantitative Efficacy Data
To facilitate a direct comparison of this compound with other FLAP inhibitors, the following tables summarize the available quantitative efficacy data from preclinical studies.
Table 1: In Vitro Potency of FLAP Inhibitors
| Compound | Species | Assay | IC50 | Reference |
| This compound (AZD5718) | Human | LTB4 production in whole blood | 0.039 µmol/L | |
| Dog | Leukotriene production in blood | Similar to human | ||
| Rabbit | Leukotriene production in blood | Similar to human | ||
| Rat | Leukotriene production in blood | Inactive | ||
| Mouse | Leukotriene production in blood | Inactive |
Table 2: Ex Vivo / In Vivo Efficacy of FLAP Inhibitors
| Compound | Species | Model | Dosage | Efficacy | Reference |
| This compound (AZD5718) | Dog | Healthy Beagle | Single and repeat oral administration | Concentration-dependent inhibition of LTB4 production in blood and robust reduction in urinary LTE4 levels | |
| Rabbit | Healthy | Intravenous administration | Concentration-dependent reduction in LTB4 production and inhibition of LTC4 production in blood |
Note: Specific quantitative in vivo efficacy data (e.g., ED50) for this compound in animal models is not publicly available in the reviewed literature. The provided information is based on qualitative descriptions of dose-dependent effects.
Comparison with Alternative FLAP Inhibitors
For a broader perspective, the efficacy of other notable FLAP inhibitors in various animal models is presented below.
Table 3: Efficacy of Alternative FLAP Inhibitors in Animal Models
| Compound | Species | Model | Efficacy Endpoint | Result |
| MK-886 | Mouse | Toxocara canis infection | Eosinophil counts | Reduced eosinophilia |
| Rabbit | Endotoxic shock | Blood pressure | Attenuated hypotension | |
| Veliflapon (BAY-X-1005) | Mouse | Arachidonic acid-induced ear edema | Edema inhibition | ED50: 1.1 mg/kg, p.o. |
| Rat | A23187-induced LTB4 production (ex vivo) | LTB4 inhibition | ED50: 3 mg/kg, p.o. | |
| GSK2190915 (AM-103) | N/A | Preclinical data in animal models not specified in the reviewed literature. | N/A | N/A |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: The 5-Lipoxygenase (5-LO) pathway and the inhibitory action of this compound on FLAP.
Caption: A typical experimental workflow for an ovalbumin-induced allergic asthma model in mice.
Experimental Protocols
Detailed methodologies for key experimental models are crucial for the replication and validation of findings.
Ovalbumin-Induced Allergic Asthma Model (Mouse)
This model is widely used to screen for anti-inflammatory and anti-asthmatic compounds.
-
Sensitization: Mice (e.g., BALB/c) are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum) on day 0 and day 14.
-
Challenge: From day 24 to 27, mice are challenged with an aerosolized solution of OVA for a short period each day.
-
Treatment: The test compound (e.g., this compound, if it were active in mice) or vehicle is administered, typically orally or i.p., prior to each allergen challenge.
-
Assessment: 24 to 48 hours after the final challenge, various parameters are assessed, including:
-
Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography in response to a bronchoconstrictor agent (e.g., methacholine).
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to determine the influx of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Examination of lung tissue sections for signs of inflammation, mucus production, and airway remodeling.
-
Cytokine and IgE Levels: Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid and OVA-specific IgE in serum.
-
Collagen-Induced Arthritis (CIA) Model (Mouse)
The CIA model is a widely used model for rheumatoid arthritis.
-
Immunization: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail on day 0.
-
Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given on day 21.
-
Treatment: Prophylactic or therapeutic administration of the test compound can be performed. Prophylactic treatment typically starts before the onset of clinical signs, while therapeutic treatment begins after the appearance of arthritis.
-
Assessment: The severity of arthritis is monitored using a clinical scoring system based on paw swelling and erythema. Histopathological analysis of the joints is performed at the end of the study to assess inflammation, cartilage destruction, and bone erosion.
Lipopolysaccharide (LPS)-Induced Inflammation Model (Rat)
This model is used to study systemic inflammatory responses.
-
Induction: A systemic inflammatory response is induced by a single i.p. injection of LPS.
-
Treatment: The test compound is typically administered prior to the LPS challenge.
-
Assessment: At various time points after LPS administration, blood samples are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). Other parameters such as fever response and behavioral changes can also be monitored.
Benchmarking Atuliflapon: A Comparative Guide to Standard-of-Care Asthma Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of atuliflapon, an investigational oral therapy for asthma, with the current standard-of-care treatments. As this compound is currently in Phase 2a clinical trials, this comparison is based on its mechanism of action and available trial design information, juxtaposed with the established clinical data of approved therapies. This document is intended to serve as a resource for researchers and professionals in the field of respiratory drug development.
Introduction to this compound
This compound (formerly AZD5718) is an orally administered, selective inhibitor of 5-lipoxygenase-activating protein (FLAP).[1][2] By targeting FLAP, this compound aims to reduce the production of all leukotrienes, which are potent pro-inflammatory mediators implicated in the pathophysiology of asthma.[3][4] This mechanism of action represents a potential new oral treatment option for patients with moderate-to-severe uncontrolled asthma.[5][6][7]
Mechanism of Action: The Leukotriene Pathway
Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[8][9] The 5-lipoxygenase-activating protein (FLAP) is a crucial protein that facilitates the interaction between 5-LO and its substrate, arachidonic acid.[4][8] By inhibiting FLAP, this compound effectively blocks the synthesis of all leukotrienes, including both cysteinyl leukotrienes (LTC4, LTD4, LTE4) and LTB4.[3][10] This upstream inhibition is distinct from leukotriene receptor antagonists, which only block the action of cysteinyl leukotrienes at their receptor.[3]
The FLASH Clinical Trial: Investigating this compound in Asthma
This compound is currently being evaluated in the Phase 2a FLASH (A Study to Assess the Efficacy and Safety of this compound in Moderate-to-Severe Uncontrolled Asthma) clinical trial (NCT05251259).[11] This study is a randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of once-daily oral this compound over a 12-week period in adults with moderate-to-severe uncontrolled asthma.[11][12] The estimated primary completion date for this trial is January 29, 2026.[11]
Experimental Workflow of the FLASH Trial
The FLASH trial follows a structured protocol to evaluate the efficacy and safety of this compound.
Key Parameters of the FLASH Trial
| Parameter | Description |
| Study Phase | Phase 2a[11] |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Parallel Group[11] |
| Patient Population | Adults (18-80 years) with moderate-to-severe uncontrolled asthma on a stable dose of inhaled corticosteroid (ICS) and long-acting beta-agonist (LABA).[7][12] |
| Intervention | This compound (oral, once daily) vs. Placebo[11] |
| Treatment Duration | 12 weeks[11] |
| Primary Endpoint | Time to first severe asthma exacerbation.[13] |
| Secondary Endpoints | Change from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1), St. George's Respiratory Questionnaire (SGRQ) score, and Asthma Control Questionnaire-6 (ACQ-6) score.[13] |
Standard-of-Care Asthma Therapies: A Comparative Overview
The current standard of care for moderate-to-severe asthma, as outlined by the Global Initiative for Asthma (GINA) 2025 guidelines, involves a stepwise approach.[14][15][16][17][18] This typically includes inhaled corticosteroids (ICS) in combination with long-acting beta-agonists (LABA), and for patients with more severe, uncontrolled disease, add-on biologic therapies.
Inhaled Corticosteroids (ICS) and Long-Acting Beta-Agonists (LABA)
ICS/LABA combination therapy is a cornerstone of asthma management, providing both anti-inflammatory and bronchodilatory effects.[19][20]
Table 1: Efficacy of ICS/LABA Combination Therapy in Asthma
| Efficacy Outcome | Key Clinical Trial Findings |
| Reduction in Severe Exacerbations | Combination ICS/LABA therapy has been shown to significantly reduce the rate of severe asthma exacerbations compared to ICS alone. A meta-analysis showed a 26% reduction in the severe exacerbation rate with ICS/LABA.[19] |
| Improvement in Lung Function (FEV1) | Clinical trials have consistently demonstrated that the addition of a LABA to ICS therapy leads to significant improvements in FEV1.[20][21] |
| Symptom Control | The combination therapy is effective in improving overall asthma control and reducing daily symptoms.[21] |
| Safety | Large clinical safety trials have shown that the use of LABAs in combination with ICS does not significantly increase the risk of serious asthma-related outcomes compared to ICS alone.[22] |
Biologic Therapies for Severe Asthma
For patients with severe asthma that remains uncontrolled on high-dose ICS/LABA, biologic therapies targeting specific inflammatory pathways are recommended.[14]
Table 2: Comparative Efficacy of Biologic Therapies in Severe Asthma
| Biologic (Target) | Key Clinical Trials | Reduction in Annualized Exacerbation Rate (AER) vs. Placebo | Improvement in Pre-Bronchodilator FEV1 vs. Placebo |
| Dupilumab (Anti-IL-4Rα) | QUEST, VENTURE[23][24][25] | 47.7% (QUEST)[26] | 0.14 L (QUEST)[26] |
| Benralizumab (Anti-IL-5Rα) | SIROCCO, CALIMA[27][28][29][30][31] | Up to 51%[27] | Up to 159 mL[27] |
| Mepolizumab (Anti-IL-5) | MENSA, MUSCA[32][33][34][35][36] | 49-70% reduction in clinically significant exacerbations[33][36] | Significant improvements observed across most patient subgroups[33][36] |
| Omalizumab (Anti-IgE) | INNOVATE[37][38][39] | 26% reduction in clinically significant exacerbations | Significant improvements in morning peak expiratory flow[40] |
Benchmarking this compound: A Forward-Looking Perspective
As clinical data for this compound is not yet available, a direct comparison of its efficacy and safety with standard-of-care therapies is speculative. However, based on its mechanism of action and the design of the FLASH trial, several key points can be considered for benchmarking:
-
Oral Administration: this compound's oral formulation offers a potential advantage in terms of convenience and patient adherence compared to the inhaled and injectable routes of administration for current standard-of-care therapies.[5]
-
Novel Mechanism of Action: By targeting the leukotriene pathway upstream, this compound offers a different therapeutic approach compared to corticosteroids and biologics that target other inflammatory pathways.[3][4] This could be beneficial for patients who do not respond adequately to existing treatments.
-
Patient Population: The FLASH trial is enrolling patients with moderate-to-severe uncontrolled asthma, a similar population to those treated with biologics.[7][12] The results of this trial will be crucial in determining this compound's potential place in the treatment landscape.
-
Efficacy Endpoints: The primary endpoint of the FLASH trial, time to first severe asthma exacerbation, is a clinically meaningful endpoint that will allow for a clear assessment of this compound's ability to reduce the risk of these significant events.[13]
Conclusion
This compound, with its novel mechanism of inhibiting the leukotriene synthesis pathway via FLAP, represents a promising investigational oral therapy for moderate-to-severe uncontrolled asthma. While awaiting the results of the ongoing FLASH clinical trial, this guide provides a framework for understanding its potential role in relation to the well-established efficacy and safety profiles of current standard-of-care treatments, including ICS/LABA combinations and biologic therapies. The successful completion and publication of the FLASH trial data will be essential to definitively benchmark this compound's performance and determine its future position in the asthma treatment paradigm.
References
- 1. This compound - AstraZeneca - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Type 2 inflammation and biological therapies in asthma: Targeted medicine taking flight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist BRP-201 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Uncontrolled Asthma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Asthma Clinical Trial - FLASH [onsiteclinical.com]
- 7. familyallergy.com [familyallergy.com]
- 8. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosciencepharma.com [biosciencepharma.com]
- 10. Disposition of orally administered this compound, a novel 5‐lipoxygenase‐activating protein inhibitor in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study to Assess the Efficacy and Safety of this compound in Moderate-to-Severe Uncontrolled Asthma [astrazenecaclinicaltrials.com]
- 12. ichgcp.net [ichgcp.net]
- 13. Redirecting to https://onderzoekmetmensen.nl/en/trial/53653 [onderzoekmetmensen.nl]
- 14. Global Initiative for Asthma (GINA) Guidelines - Update [ilmeridian.com]
- 15. ampulmonary.com [ampulmonary.com]
- 16. ginasthma.org [ginasthma.org]
- 17. ipu.ie [ipu.ie]
- 18. GINA 2025: Key Updates - SCHILLER Americas [schillerus.com]
- 19. Evidence reviews for drug combinations and sequencing for asthma management - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Description of the protocol for the PRACTICAL study: a randomised controlled trial of the efficacy and safety of ICS/LABA reliever therapy in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. fda.gov [fda.gov]
- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 24. New England Journal of Medicine Publishes Two Positive Phase 3 Trials Showing DUPIXENT® (dupilumab) Improved Moderate-to-Severe Asthma | Regeneron Pharmaceuticals Inc. [newsroom.regeneron.com]
- 25. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dupilumab Efficacy and Safety in Moderate-to-Severe Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Benralizumab phase III trials show positive results in severe asthma [astrazeneca.com]
- 28. Summary of Pooled Data From SIROCCO and CALIMA - Clinical Review Report: Benralizumab (Fasenra) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. thorax.bmj.com [thorax.bmj.com]
- 30. Predictors of enhanced response with benralizumab for patients with severe asthma: pooled analysis of the SIROCCO and CALIMA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
- 32. Efficacy of add-on mepolizumab in adolescents with severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Mepolizumab reduces exacerbations in patients with severe eosinophilic asthma, irrespective of body weight/body mass index: meta-analysis of MENSA and MUSCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. publications.ersnet.org [publications.ersnet.org]
- 35. gsk.com [gsk.com]
- 36. researchgate.net [researchgate.net]
- 37. publications.ersnet.org [publications.ersnet.org]
- 38. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 39. Food Allergy News & Updates | Harvard T.H. Chan School of Public Health [hsph.harvard.edu]
- 40. Benefits of omalizumab as add-on therapy in patients with severe persistent asthma who are inadequately controlled despite best available therapy (GINA 2002 step 4 treatment): INNOVATE - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
